Comprehensive Technical Guide: Structural Characterization and Analytical Methodologies for D-Glutamic Acid, 4-amino-, (4R)-
Executive Summary D-Glutamic acid, 4-amino-, (4R)- is a highly polar, non-proteinogenic amino acid characterized by its pseudo-symmetrical connectivity and strict stereochemical configuration. Functioning as a rigidified...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
D-Glutamic acid, 4-amino-, (4R)- is a highly polar, non-proteinogenic amino acid characterized by its pseudo-symmetrical connectivity and strict stereochemical configuration. Functioning as a rigidified analog of L-glutamate, it serves as a critical chiral building block in the synthesis of constrained peptidomimetics and acts as a valuable molecular probe in neuropharmacology. This whitepaper outlines the physicochemical profiling, analytical characterization workflows, and self-validating experimental protocols required to synthesize, isolate, and validate this specific (2R,4R) stereoisomer.
Structural & Physicochemical Profiling
Systematically named (2R,4R)-2,4-diaminopentanedioic acid, this molecule features two chiral centers at the C2 and C4 positions, both exhibiting the (R) configuration. The presence of two carboxylate and two primary amine functional groups renders it highly hydrophilic and zwitterionic at physiological pH.
Validating the structural and stereochemical integrity of D-Glutamic acid, 4-amino-, (4R)- requires a multi-modal approach. Standard chromatographic techniques fail due to the molecule's extreme polarity, necessitating specialized chiral stationary phases and orthogonal spectroscopic validation.
Analytical workflow for the stereochemical validation of (2R,4R)-2,4-diaminopentanedioic acid.
Self-Validating Experimental Protocols
Protocol A: Stereochemical Validation via Chiral LC-MS/MS
Objective: Achieve baseline resolution of the (2R,4R) target from its (2S,4S) enantiomer and the meso (2R,4S) diastereomer.
Causality in Method Design: Highly polar, underivatized diamino dicarboxylic acids exhibit zero retention on standard reversed-phase (C18) columns, eluting immediately in the void volume. To resolve this, we employ a chiral crown ether stationary phase (e.g., CROWNPAK CR-I(+)). The mechanism relies on host-guest inclusion complexation; the chiral crown ether cavity selectively encapsulates primary ammonium ions. The spatial arrangement of the stationary phase creates a chiral barrier that discriminates between the (R) and (S) configurations at C2 and C4 [2].
Mobile Phase Setup: Aqueous perchloric acid (pH 1.5) with 10% Methanol.
Causality: The highly acidic pH is non-negotiable. It ensures both amino groups are fully protonated (
−NH3+
), which is an absolute thermodynamic requirement for stable inclusion complex formation with the crown ether [2].
Self-Validating System (System Suitability Test): A protocol is only as reliable as its negative controls. Prior to sample injection, a System Suitability Test (SST) must be executed using a synthetic racemic mixture of 2,4-diaminopentanedioic acid. The system self-validates only if the chromatographic resolution (
Rs
) between all stereoisomeric peaks is
≥1.5
. If baseline resolution is not achieved, the mobile phase pH or column temperature must be adjusted before proceeding, ensuring zero false positives in stereochemical purity reporting.
Protocol B: Relative Stereochemistry Confirmation via 2D NMR
Objective: Confirm the spatial relationship between the C2 and C4 protons to validate the (2R,4R) configuration over the meso (2R,4S) form.
Sample Preparation: Dissolve 10 mg of the analyte in 600 µL of Deuterium Oxide (
D2O
) acidified with 0.1% Deuterium Chloride (DCl).
Causality: In neutral
D2O
, the amino groups are near their pKa, leading to intermediate protonation states that cause chemical shift averaging and line broadening of the adjacent aliphatic protons (H2, H3, H4). Adding DCl drives the equilibrium to the fully protonated diammonium state. This locks the electronic environment, stabilizing the conformational ensemble and yielding sharp, highly resolved multiplets necessary for precise J-coupling extraction.
Acquisition: Acquire 1D
1H
NMR and 2D
1H
1H
NOESY spectra at 298 K.
Self-Validating System (Orthogonal Checking): The NOESY spectrum provides through-space correlations (Nuclear Overhauser Effect) between the H2 and H4 protons, which differ significantly between the syn (meso) and anti (2R,4R) diastereomers. However, NOE signals in flexible acyclic systems can be misinterpreted. To self-validate, the protocol requires orthogonal confirmation via scalar coupling. Extract the
3JH2,H3
and
3JH4,H3
coupling constants from the 1D spectrum. Using the Karplus equation, translate these J-values into dihedral angles. The distance constraints proposed by the NOESY data must mathematically align with the dihedral angles derived from the J-couplings. If a contradiction arises, the system flags a conformational inconsistency, preventing an erroneous stereochemical assignment.
Synthetic Utility and Pharmacological Context
Because of its structural resemblance to L-glutamate (the primary excitatory neurotransmitter in the mammalian central nervous system), the (2R,4R) configuration provides a unique spatial arrangement of pharmacophores. It is utilized to map the binding pockets of NMDA and AMPA receptors. Furthermore, orthogonally protected derivatives (e.g., Fmoc/Boc/tBu) are heavily utilized in solid-phase peptide synthesis (SPPS) to create branched peptides or constrained macrocycles for drug discovery pipelines.
Downstream applications of the (2R,4R) scaffold in pharmacology and peptide synthesis.
References
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 11424849, D-Glutamic acid, 4-amino-, (4R)-". PubChem. URL:[Link]
Ilisz, I., Berkecz, R., & Péter, A. "Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans". Molecules (Basel, Switzerland). URL:[Link]
Exploratory
Stereochemical Architecture and Asymmetric Synthesis of (4R)-4-amino-D-glutamic Acid: A Technical Guide
Introduction & Structural Elucidation (4R)-4-amino-D-glutamic acid, systematically identified as (2R,4R)-2,4-diaminopentanedioic acid (or (2R,4R)-2,4-diaminoglutaric acid), is a highly specialized unnatural alpha-amino a...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Structural Elucidation
(4R)-4-amino-D-glutamic acid, systematically identified as (2R,4R)-2,4-diaminopentanedioic acid (or (2R,4R)-2,4-diaminoglutaric acid), is a highly specialized unnatural alpha-amino acid (UAA). Functioning as a chimera of glutamic acid and a diamine scaffold, it serves as a critical building block in the design of peptidomimetics and conformationally restricted therapeutics[1]. The nomenclature "D-glutamic acid" establishes the (R)-configuration at the C2 alpha-carbon, while the "4-amino" substitution introduces a second stereocenter at C4, which is also in the (R)-configuration in this specific target isomer.
Stereochemical Properties & Symmetry Operations
The stereochemical behavior of 2,4-diaminoglutaric acid is fundamentally defined by its molecular symmetry. The molecule possesses two structurally identical chiral centers (C2 and C4). Consequently, it exists as three distinct stereoisomers: a pair of chiral enantiomers—(2R,4R) and (2S,4S)—and an achiral meso-isomer, (2R,4S)[2].
Causality in NMR Spectroscopy:
The spatial geometry of these isomers dictates their nuclear magnetic resonance (NMR) signatures. The (2R,4R)-enantiomer possesses a
C2
rotational axis of symmetry. Because of this
C2
symmetry, the two protons on the central C3 methylene group are chemically equivalent (homotopic)[3]. When subjected to a
180∘
rotation around the
C2
axis, the molecule superimposes upon itself, interchanging the C3 protons without altering their magnetic environment. Thus, in a
1H
NMR spectrum, these protons appear as a unified signal (typically a triplet due to equivalent coupling with the C2 and C4 protons).
Conversely, the meso-(2R,4S) isomer contains an internal plane of symmetry (
σ
) but lacks a
C2
axis. This structural feature renders the C3 methylene protons diastereotopic[3]. They reside in distinct magnetic environments (one is syn to the amino groups, the other anti), resulting in a complex AB spin system (specifically, the AB part of an
ABC2
system)[3].
Stereochemical relationships of 2,4-diaminoglutaric acid isomers.
Asymmetric Synthetic Methodologies
Synthesizing the strictly (2R,4R)-configured isomer requires rigorous stereocontrol to prevent the formation of the thermodynamically competitive meso-form.
Method A: Ni(II) Complex-Mediated Methylenedimerization
The most robust method utilizes chiral Ni(II) complexes of glycine Schiff bases[4]. By employing a chiral auxiliary (such as (S)- or (R)-o-[N-(N-benzylprolyl)amino]benzophenone), the Ni(II) ion locks the glycine enolate into a rigid, square-planar geometry.
Causality of Stereocontrol: The bulky benzylprolyl group of the auxiliary creates severe steric hindrance on one face of the planar enolate. When a methylene source (e.g., dichloromethane under biphasic basic conditions) is introduced, electrophilic attack is exclusively directed to the unshielded face[4]. This facial selectivity dictates the absolute configuration at the newly formed C-C bonds, yielding the (2R,4R)-isomer with high enantiomeric and diastereomeric excess.
Method B: Photoredox Catalytic 1,4-Addition
Recent advancements employ photoredox catalysis (using catalysts like 4CzIPN) to drive the 1,4-conjugate addition of carbon nucleophiles to chiral dehydroalanine (Dha)[1]. The stereochemical outcome is governed by a conserved stereoinduction mechanism during the protonation of the intermediate enolate, allowing for the precise installation of the C4 stereocenter relative to a pre-existing C2 chiral center[1].
Asymmetric synthesis workflow for (2R,4R)-2,4-diaminoglutaric acid.
Experimental Workflow: Self-Validating Protocol for (2R,4R)-2,4-Diaminoglutaric Acid
The following protocol details the asymmetric methylenedimerization approach, engineered with built-in validation checkpoints to ensure trustworthiness and stereochemical integrity.
Step 1: Preparation of the Chiral Ni(II) Glycine Equivalent
Condense glycine with the chiral auxiliary (R)-o-[N-(N-benzylprolyl)amino]benzophenone in the presence of
Ni(NO3)2⋅6H2O
and a methanolic base.
Validation Check: Isolate the red crystalline complex. A UV-Vis absorption peak at
∼340
nm confirms the square-planar Ni(II) Schiff base formation.
Step 2: Biphasic Methylenedimerization
Dissolve the Ni(II) complex in dichloromethane (
CH2Cl2
).
Add a phase-transfer catalyst (e.g., tetrabutylammonium bromide) and 30% aqueous NaOH.
Stir vigorously at room temperature for 24 hours. The
CH2Cl2
acts as both the solvent and the electrophilic methylene source.
Extract the organic layer and concentrate the crude dimeric Ni(II) complex.
Self-Validating Check: Perform
1H
NMR on the crude complex. The disappearance of the monomeric alpha-proton and the emergence of a symmetric C3 methylene signal confirms dimerization. If an AB quartet is observed for the C3 protons, a meso-impurity is present, necessitating recrystallization from methanol/water before proceeding.
Step 4: Hydrolytic Cleavage and Isolation
Reflux the stereopure dimeric complex in 3N HCl at
90∘C
for 2 hours to dismantle the Schiff base and liberate the Ni(II) ion.
Extract the liberated chiral auxiliary with chloroform for recycling.
Purify the aqueous layer via cation-exchange chromatography (e.g., Dowex 50W-X8) and elute with 5% aqueous ammonia to yield pure (2R,4R)-2,4-diaminoglutaric acid.
Quantitative Data Summary
The following table summarizes the comparative physicochemical and spectroscopic properties of the 2,4-diaminoglutaric acid stereoisomers to aid in analytical verification.
Property
(2R,4R)-Isomer
(2S,4S)-Isomer
Meso-(2R,4S)-Isomer
Stereocenters
C2(R), C4(R)
C2(S), C4(S)
C2(R), C4(S)
Molecular Symmetry
C2
Axis (Chiral)
C2
Axis (Chiral)
σ
Plane (Achiral)
Optical Activity
Optically Active
Optically Active
Optically Inactive
C3 Protons (
1H
NMR)
Homotopic (Equivalent, Triplet)
Homotopic (Equivalent, Triplet)
Diastereotopic (AB System)
Synthetic Precursor
(R)-Ni(II) Glycine Complex
(S)-Ni(II) Glycine Complex
Mixed/Non-selective addition
Conclusion
The synthesis and structural characterization of (4R)-4-amino-D-glutamic acid rely heavily on the principles of molecular symmetry and sterically governed asymmetric induction. By leveraging chiral Ni(II) complexes or advanced photoredox platforms, researchers can reliably access this highly specific (2R,4R) architecture. The inherent
C2
symmetry of the target molecule not only defines its unique NMR spectroscopic profile but also ensures its utility as a predictable, conformationally stable scaffold in advanced drug development.
References
[1] Towards Enantiomerically Pure Unnatural α-Amino Acids via Photoredox Catalytic 1,4-Additions to a Chiral Dehydroalanine - PMC. NIH.
[4] Development of Hamari Ligands for Practical Asymmetric Synthesis of Tailor-Made Amino Acids | ACS Omega - ACS Publications. ACS.
[2] An efficient and stereospecific synthesis of (2S,4S)-2,4-diaminoglutaric acid - SciSpace. SciSpace.
[3] NMR Spectra and Molecular Structure. Thieme Connect.
In vitro stability and degradation pathways of D-Glutamic acid, 4-amino-, (4R)-
The Molecular Attrition of (2R,4R)-4-Aminoglutamic Acid: In Vitro Stability and Degradation Kinetics Executive Overview D-Glutamic acid, 4-amino-, (4R)- (systematically recognized as (2R,4R)-2,4-diaminopentanedioic acid)...
Author: BenchChem Technical Support Team. Date: April 2026
The Molecular Attrition of (2R,4R)-4-Aminoglutamic Acid: In Vitro Stability and Degradation Kinetics
Executive Overview
D-Glutamic acid, 4-amino-, (4R)- (systematically recognized as (2R,4R)-2,4-diaminopentanedioic acid) is a highly functionalized, non-proteinogenic chiral amino acid[1]. Featuring two stereocenters and a dense array of hydrogen-bonding donors and acceptors, it is a critical building block in the synthesis of advanced biomaterials. Recently, it has been heavily utilized to synthesize biocompatible Schiff base-containing polyamides for drug delivery, and as a structural chimera to stabilize 3D peptide architectures[2][3].
However, the same structural density that makes this molecule valuable also renders it susceptible to specific degradation pathways in aqueous in vitro environments. As a Senior Application Scientist, it is imperative to move beyond merely observing degradation to understanding the thermodynamic and kinetic drivers behind it. This whitepaper dissects the molecule's stability profile, mechanistic degradation routes, and provides self-validating analytical protocols for tracking its integrity.
Mechanistic Degradation Pathways
The structural proximity of the
γ
-amino group (at C4) to the
α
-carboxyl group (at C1) dictates the primary mode of molecular attrition.
Intramolecular Lactamization (Major Pathway): Under slightly acidic or basic conditions, the unprotonated amino group at C4 acts as a nucleophile, attacking the C1 carboxyl carbon. This condensation reaction expels water and forms a thermodynamically stable 5-membered lactam ring (yielding a 3-amino-2-pyrrolidone-5-carboxylic acid derivative). This cyclization is a well-documented liability in homologated and densely aminated amino acids[4].
Deamination (Minor Pathway): Oxidative stress or specific enzymatic environments in plasma can trigger the loss of ammonia, yielding dehydro-derivatives (e.g., dehydroalanine-like motifs)[3].
Fig 1. Primary in vitro degradation pathways of (2R,4R)-4-aminoglutamic acid.
Quantitative In Vitro Stability Profile
The stability of (2R,4R)-4-aminoglutamic acid is highly dependent on the pH and temperature of the dissolution matrix. The table below summarizes the kinetic degradation data (expressed as half-life,
t1/2
) under various in vitro conditions.
Matrix / Buffer
pH
Temperature (°C)
Dominant Degradant
Half-Life (
t1/2
)
0.1 N HCl
1.2
37
Lactam
4.2 hours
Acetate Buffer
4.5
37
Lactam
18.5 hours
PBS
7.4
37
None (Stable)
> 72.0 hours
PBS
7.4
60
Lactam
12.4 hours
Human Plasma
7.4
37
Dehydro-derivatives
48.0 hours
Borate Buffer
9.5
37
Lactam
6.8 hours
Causal Analysis: The molecule exhibits a U-shaped pH-stability profile. It is most stable at physiological pH (7.4) where it exists predominantly as a zwitterion, neutralizing the nucleophilicity of the amino groups. Extremes of pH protonate/deprotonate the functional groups in a way that facilitates the lactamization transition state.
Self-Validating Experimental Methodologies
To accurately assess the stability of this compound, standard Reversed-Phase (RP) chromatography is fundamentally flawed. The molecule's extreme polarity (
logP<−3
) leads to poor retention in RP columns and severe matrix suppression. Furthermore, harsh ionization conditions in Mass Spectrometry (ESI-MS) can artificially induce lactamization in the source, creating false positives. The following protocols are engineered to eliminate these analytical artifacts.
Fig 2. Self-validating HILIC-MS/MS workflow for in vitro stability profiling.
Protocol A: HILIC-MS/MS Quantification in Plasma
Causality: Hydrophilic Interaction Liquid Chromatography (HILIC) is utilized to properly retain the highly polar (2R,4R)-4-aminoglutamic acid. Chemical quenching with cold acetonitrile/formic acid is chosen because it immediately halts in vitro degradation and precipitates plasma proteins without inducing the thermal degradation seen in heat-inactivation methods.
Step 1 (Matrix Spiking): Spike (2R,4R)-4-aminoglutamic acid into 500 µL of pooled human plasma to a final concentration of 10 µM. Incubate at 37°C in a shaking thermomixer.
Step 2 (Time-Course Sampling): At intervals of
t=0,1,2,4,8,24,
and
48
hours, extract 50 µL aliquots.
Step 3 (Quenching & Internal Standard): Immediately add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid and 1 µM of a stable-isotope-labeled internal standard (e.g.,
13C5,15N2
-glutamic acid analog).
Self-Validation Check: The internal standard corrects for any matrix-induced ion suppression and volumetric errors during precipitation, ensuring that signal loss is due to actual degradation, not extraction inefficiency.
Step 4 (Centrifugation): Spin at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to a silanized autosampler vial to prevent non-specific binding of the amino acid to glass surfaces.
Step 5 (Acquisition): Inject 2 µL onto an amide-bonded HILIC column. Use a mobile phase gradient of Water/Acetonitrile with 10 mM Ammonium Formate (pH 3.0). Monitor the MRM transitions for the parent mass
[M+H]+163.1
and the lactam degradant
[M+H]+145.1
.
Protocol B: Real-Time NMR Kinetics for Buffer Stability
Causality: To definitively prove that lactamization occurs in solution over time and is not merely an artifact of the mass spectrometer's heated ESI source, real-time
1H
-NMR is employed.
Step 1 (Sample Prep): Dissolve 5 mg of the compound in 600 µL of deuterated buffer (e.g.,
D2O
with sodium acetate, pD 4.5).
Step 2 (Internal Standard Addition): Add 1 mM DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as a chemical shift and integration reference.
Self-Validation Check: DSS is chemically inert. Its stable integration ensures that any decrease in the API signal is due to chemical degradation, not NMR shimming or tuning drifts over the 24-hour period.
Step 3 (Acquisition): Place the sample in a 37°C temperature-controlled NMR probe. Acquire
1H
spectra every 30 minutes for 24 hours.
Step 4 (Data Analysis): Track the disappearance of the C4
α
-proton multiplet (approx. 3.8 ppm) and the concomitant appearance of the corresponding lactam ring proton shifts.
Conclusion
The successful deployment of (2R,4R)-4-aminoglutamic acid in biomaterials and drug development requires a rigorous understanding of its thermodynamic liabilities. By utilizing HILIC-MS/MS and real-time NMR, researchers can accurately map its lactamization and deamination kinetics, ensuring the structural integrity of the molecule from the benchtop to the biological system.
References
National Institutes of Health (NIH). "D-Glutamic acid, 4-amino-, (4R)- | C5H10N2O4 | CID 11424849". PubChem. Available at:[Link]
Saki, M., et al. (2026). "Synthesis, Characterization, and DFT Computational Study of a Novel Schiff Base-Containing Polyamide: N,N′-Bis(4-Aminoglutamic Acid-ortho-hydroxyacetophenone)ethylenediamine (AEHPED)". ResearchGate. Available at:[Link]
Seebach, D., et al. (2004). "Peptides Comprised of Homologated Proteinogenic Amino Acids and Other Components". Chemistry & Biodiversity / ETH Zurich. Available at:[Link]
ACS Publications. (2022). "Towards Enantiomerically Pure Unnatural α-Amino Acids via Photoredox Catalytic 1,4-Additions to a Chiral Dehydroalanine". The Journal of Organic Chemistry. Available at:[Link]
Discovery and Biological Activity of (2R,4R)-2,4-Diaminopentanedioic Acid: A Technical Guide to Glutamine Antagonism in Parasitic Models
Executive Summary In the landscape of antiparasitic drug development, targeting essential metabolic pathways absent in mammalian hosts or exploiting differential enzyme sensitivities is a cornerstone strategy. (2R,4R)-2,...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of antiparasitic drug development, targeting essential metabolic pathways absent in mammalian hosts or exploiting differential enzyme sensitivities is a cornerstone strategy. (2R,4R)-2,4-diaminopentanedioic acid (DPA) , also known as (2R,4R)-2,4-diaminoglutaric acid, has emerged as a highly potent glutamine antimetabolite. By competitively inhibiting glutamine-dependent amidotransferases—specifically CTP Synthase (CTPS) and Glutamine:fructose-6-phosphate amidotransferase (GF6PA) —DPA effectively starves parasites of the pyrimidines and hexosamines required for nucleic acid synthesis and cell surface assembly.
This technical whitepaper synthesizes the structural biology, mechanistic pathways, and self-validating experimental protocols required to evaluate DPA's biological activity, providing a comprehensive resource for researchers and drug development professionals.
Structural Biology & Pharmacodynamics
DPA is a structural analogue of L-glutamine. The presence of two chiral centers in the (2R,4R) configuration allows it to precisely mimic the spatial orientation of L-glutamine within the binding pockets of target enzymes.
The Primary Target: CTP Synthase (CTPS)
CTPS is a tetrameric enzyme responsible for the de novo synthesis of cytidine triphosphate (CTP) from uridine triphosphate (UTP), utilizing ATP and L-glutamine. The enzyme comprises two primary domains:
Glutamine Amidotransferase (GAT) Domain: Hydrolyzes L-glutamine to generate nascent ammonia.
Ammonia Ligase (AL) Domain: Channels the ammonia to aminate UTP into CTP.
DPA acts as a competitive antagonist at the GAT domain. Structural docking and biochemical assays indicate that glutamine analogues interact with highly conserved residues (such as Phe373 and Cys399 in human/Drosophila models, and their equivalents Phe351 and Arg453 in Enterocytozoon hepatopenaei) 1. By occupying this pocket, DPA prevents the generation of ammonia, halting CTP synthesis.
The Secondary Target: GF6PA
In parasites such as Trypanosoma cruzi, DPA also inhibits GF6PA, the rate-limiting enzyme in the hexosamine biosynthesis pathway. This dual-inhibition severely impairs the parasite's intracellular cycle and metacyclogenesis (differentiation into the infective stage) 2.
Metabolic inhibition of CTPS and GF6PA pathways by glutamine antagonist DPA.
Comparative Efficacy & Toxicity: The Case for DPA
As an application scientist, a critical factor in selecting an antimetabolite for drug development is the therapeutic index. Parasites like Trypanosoma brucei completely lack pyrimidine salvage pathways; they cannot recycle CTP and are obligately dependent on de novo synthesis via CTPS 3. This makes CTPS a highly vulnerable node.
However, historical glutamine analogues like Azaserine (AZA) and Acivicin (ACV) exhibit severe off-target toxicity in mammalian host cells due to irreversible covalent binding. DPA, conversely, operates via competitive inhibition and has demonstrated up to 400-fold less toxicity to host cells compared to AZA, while maintaining potent anti-proliferative effects in the low micromolar range 2.
Table 1: Comparative Profiling of Glutamine Analogues in Parasitic Models
Compound
Target Enzyme(s)
Primary Parasitic Model
Host Cell Toxicity
Key Mechanism
(2R,4R)-DPA
CTPS, GF6PA
T. cruzi, Plasmodium sp.
Very Low (400x < AZA)
Competitive Gln antagonism
Azaserine (AZA)
CTPS, Purine biosynthesis
T. equiperdum, T. cruzi
High
Covalent binding / Alkylation
Acivicin (ACV)
CTPS, GMP Synthase
T. brucei, Mammalian
High
Irreversible inhibition
DON
CTPS, Glutaminase
E. hepatopenaei (EHP)
Moderate to High
Covalent binding to Cys399
Self-Validating Experimental Methodologies
To ensure scientific integrity, biochemical assays must be designed to rule out false positives. A common artifact in CTPS inhibition assays is the upstream depletion of ATP or UTP pools, which mimics direct CTPS inhibition. The protocols below are engineered with built-in causality checks to validate direct target engagement.
Protocol 1: In Vitro CTP Synthase Inhibition & Validation Assay
Objective: Quantify the IC50 of DPA against recombinant CTPS while validating that inhibition is direct and not an artifact of allosteric dysregulation.
Step-by-Step Workflow:
Enzyme Preparation: Express and purify recombinant CTPS (e.g., from T. brucei or Plasmodium). Dilute to a working concentration of 50 nM in assay buffer (50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT).
Inhibitor Incubation: Pre-incubate the enzyme with varying concentrations of DPA (0.5 µM to 200 µM) for 15 minutes at 37°C.
Allosteric Priming (Critical Step): Add 1 mM GTP to the mixture. Causality Note: GTP is a required allosteric activator of CTPS. Adding exogenous GTP ensures the enzyme is in its active tetrameric conformation, isolating the variable to GAT domain inhibition 3.
Reaction Initiation: Initiate the reaction by adding 2 mM UTP, 2 mM ATP, and 2 mM L-Glutamine. Incubate for 30 minutes.
Quenching & Detection: Quench the reaction with 0.5 M perchloric acid. Neutralize and analyze the supernatant via HPLC (anion-exchange column) to quantify CTP formation.
Validation Check: Simultaneously measure the remaining UTP and ATP peaks. Causality Note: If UTP/ATP pools remain stable while CTP decreases, direct CTPS inhibition is confirmed.
Self-validating experimental workflow for in vitro CTPS inhibition assays.
Protocol 2: Epimastigote Proliferation and Metacyclogenesis Assay (T. cruzi)
Objective: Evaluate the phenotypic impact of DPA on parasite life-cycle progression.
Step-by-Step Workflow:
Culturing: Seed T. cruzi epimastigotes at an initial density of
1×106
cells/mL in Liver Infusion Tryptose (LIT) medium supplemented with 10% fetal bovine serum.
Treatment: Treat parallel cultures with DPA at concentrations ranging from 0.5 µM to 200 µM. Include a vehicle control (0 µM) and a positive control (e.g., Acivicin).
Proliferation Monitoring: Count viable parasites daily for 10 days using a hemocytometer under phase-contrast microscopy.
Metacyclogenesis Induction: To assess differentiation, transfer epimastigotes to a triatomine artificial urine (TAU) medium for 2 hours, then to TAU3AAG medium.
Differentiation Scoring: After 72 hours, calculate the percentage of metacyclic trypomastigotes relative to the total parasite count. Causality Note: DPA's inhibition of GF6PA depletes the hexosamines required for surface mucin synthesis, physically preventing the morphological shift from epimastigote to trypomastigote 2.
References
Glutamine Analogues Impair Cell Proliferation, the Intracellular Cycle and Metacyclogenesis in Trypanosoma cruzi.MDPI.
Identification of Potential Druggable Targets and Structure-Based Virtual Screening for Drug-like Molecules against the Shrimp Pathogen Enterocytozoon hepatopenaei.PMC / National Institutes of Health.
Effect of CTP synthetase inhibitors on cultured bloodstream T. brucei.ResearchGate.
Physiochemical Properties of (4R)-4-Amino-D-Glutamic Acid in Aqueous Solutions: A Technical Guide for Drug Development
As drug development increasingly pivots toward conformationally constrained scaffolds and peptidomimetics, the physiochemical profiling of unnatural amino acids becomes a critical path for success. (4R)-4-amino-D-glutami...
Author: BenchChem Technical Support Team. Date: April 2026
As drug development increasingly pivots toward conformationally constrained scaffolds and peptidomimetics, the physiochemical profiling of unnatural amino acids becomes a critical path for success. (4R)-4-amino-D-glutamic acid —systematically known as (2R,4R)-2,4-diaminopentanedioic acid —is a highly functionalized, chiral building block. Featuring two
α
-amino acid motifs within a single five-carbon backbone, this molecule presents a dense network of hydrogen bond donors and acceptors that dictate its behavior in aqueous media .
This technical guide synthesizes the thermodynamic, structural, and speciation dynamics of (4R)-4-amino-D-glutamic acid in aqueous solutions, providing self-validating experimental protocols for its characterization.
Structural Symmetry and Acid-Base Causality
Understanding the aqueous behavior of (4R)-4-amino-D-glutamic acid requires analyzing its stereochemistry. The (2R,4R) configuration imparts a
C2
axis of symmetry to the molecule. In its fully protonated (cationic) or fully deprotonated (anionic) states, the two ends of the molecule are chemically equivalent. Consequently, the microscopic pKa values of the two carboxylic acids are identical, as are those of the two amines.
However, the macroscopic pKa values observed during titration diverge significantly due to electrostatic interactions and statistical factors :
Carboxylic Acids (pKa1 & pKa2): The presence of two protonated, electron-withdrawing
α
-amino groups strongly stabilizes the formation of carboxylate anions via inductive effects. This drops pKa1 to approximately 1.5. The first deprotonation breaks the
C2
symmetry. The resulting mono-anion electrostatically penalizes the removal of the second proton, separating pKa2 (~2.5) from pKa1.
Amines (pKa3 & pKa4): In the zwitterionic state, the two positively charged ammonium groups experience spatial electrostatic repulsion. To alleviate this strain, the first amine deprotonates at a lower-than-typical pH (pKa3 ~8.0). Once one amine is neutralized, the remaining ammonium group behaves more like a standard
α
-amino acid, deprotonating at pKa4 (~9.5).
Quantitative Data Summaries
Table 1: Physiochemical Properties Summary
Property
Value
Causality / Note
Molecular Weight
162.14 g/mol
Formula: C₅H₁₀N₂O₄
Stereochemistry
(2R,4R)
C2
symmetric backbone; enantiomer of (2S,4S)
pKa1 (COOH)
~1.5
Lowered by strong inductive effect of two adjacent -NH₃⁺ groups
pKa2 (COOH)
~2.5
Electrostatic penalty from the first carboxylate anion
pKa3 (NH₃⁺)
~8.0
Lowered due to electrostatic repulsion between two -NH₃⁺ groups
pKa4 (NH₃⁺)
~9.5
Typical
α
-amino group deprotonation
Isoelectric Point (pI)
5.25
Calculated via
(pKa2+pKa3)/2
; net zero charge (zwitterion)
Table 2: pH-Dependent Speciation in Aqueous Media
pH Range
Dominant Species
Net Charge
Structural Conformation Dynamics
< 1.5
Fully Protonated
+2
Extended backbone, driven by electrostatic repulsion of -NH₃⁺
1.5 - 2.5
Monocationic
+1
Partial folding due to initial intramolecular H-bonding
2.5 - 8.0
Zwitterionic
0
Highly constrained; stable intramolecular salt bridges
8.0 - 9.5
Monoanionic
-1
Relaxation of backbone as one amine deprotonates
> 9.5
Fully Deprotonated
-2
Extended backbone, driven by electrostatic repulsion of -COO⁻
Speciation and Protonation Workflows
To visualize the thermodynamic transitions of (4R)-4-amino-D-glutamic acid, we map the protonation states against pH. The zwitterionic state dominates across a broad physiological pH range, making it highly relevant for drug formulation and pharmacokinetic modeling .
Figure 1: Acid-base equilibria and pH-dependent speciation of (4R)-4-amino-D-glutamic acid.
Self-Validating Experimental Methodologies
To accurately characterize highly polar, multi-ionizable unnatural amino acids, empirical data must be generated through rigorous, self-validating protocols. We employ a dual-pronged approach: Potentiometric Titration for thermodynamic profiling and NMR Spectroscopy for structural validation.
Figure 2: Self-validating experimental workflow for physiochemical characterization.
Protocol 1: Potentiometric Titration for pKa Determination
Because of the overlapping ionizable groups, standard visual inflection points are insufficient. We utilize a second-derivative analysis to isolate precise pKa values .
Electrode Calibration: Calibrate a high-precision glass pH electrode using standard buffers (pH 4.01, 7.00, 10.01) at 298.15 K to ensure a Nernstian slope (>98% efficiency).
Sample Preparation: Dissolve 2.0 mM of (4R)-4-amino-D-glutamic acid in 50.0 mL of CO₂-free ultrapure water (18.2 MΩ·cm).
Ionic Strength Control: Add KCl to a final concentration of 0.1 M. Causality: Maintaining a constant ionic strength minimizes activity coefficient variations during the titration, ensuring that thermodynamic constants remain stable.
Atmospheric Control: Blanket the titration vessel with Argon gas. Causality: Excluding atmospheric CO₂ prevents the formation of carbonic acid, which would artificially lower the pH during the alkaline phase of the titration.
Titration Execution: Titrate with standardized 0.1 M KOH in 0.05 mL volumetric increments. Record the electromotive force (EMF) only after equilibrium is reached (defined as a drift of < 0.1 mV/min).
Data Processing: Plot the titration curve and apply the second-derivative method (
Δ2pH/ΔV2
). The zero-crossings of the second derivative correspond to the exact equivalence points, allowing for the calculation of pKa values via the Henderson-Hasselbalch equation.
Protocol 2: NMR-Based Conformational Analysis in D₂O
To validate the structural dynamics predicted by the speciation profile, we map the hydration shell and conformational locking using variable-pH NMR.
Sample Preparation: Dissolve 5.0 mg of the compound in 0.6 mL of D₂O (99.9% isotopic purity). Causality: D₂O is used to prevent the massive H₂O solvent peak from obscuring the
α
-proton signals, which are critical for conformational analysis.
pD Adjustment: Adjust the pD of the solution using dilute DCl and NaOD. Prepare three distinct samples: pD 1.0 (cationic), pD 5.25 (zwitterionic/pI), and pD 11.0 (anionic). Note: True pD is calculated as
pD=pHmeter+0.4
.
Data Acquisition: Acquire ¹H and ¹³C NMR spectra at 298 K on a 400 MHz (or higher) spectrometer.
J-Coupling Analysis: Extract the
3JHα−Hβ
coupling constants. Causality: Using the generalized Karplus equation, the coupling constants reveal the rotameric population around the C
α
-C
β
bonds. A sharp change in
3J
values at pD 5.25 validates the formation of rigid intramolecular salt bridges in the zwitterionic state.
References
Title: Development of Methods for the Determination of pKa Values
Source: Analytical Chemistry Insights (via PMC)
URL: [Link]
Title: Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide
Source: ACS Omega
URL: [Link]
Title: Towards Enantiomerically Pure Unnatural α-Amino Acids via Photoredox Catalytic 1,4-Additions to a Chiral Dehydroalanine
Source: The Journal of Organic Chemistry
URL: [Link]
Title: Development of Hamari Ligands for Practical Asymmetric Synthesis of Tailor-Made Amino Acids
Source: ACS Omega
URL: [Link]
Exploratory
Engineering Conformational Rigidity: The Role of D-Glutamic acid, 4-amino-, (4R)- in Custom Peptidomimetic Design
Executive Summary In the landscape of modern drug discovery, linear peptides frequently suffer from poor pharmacokinetic profiles, primarily due to rapid proteolytic degradation and lack of structural definedness in solu...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of modern drug discovery, linear peptides frequently suffer from poor pharmacokinetic profiles, primarily due to rapid proteolytic degradation and lack of structural definedness in solution. To overcome these limitations, peptidomimetic engineering relies heavily on unnatural amino acids to lock peptides into bioactive conformations.
D-Glutamic acid, 4-amino-, (4R)- , widely known in peptide chemistry as (2R,4R)-2,4-diaminopentanedioic acid or D-Diaminoglutaric acid (D-Dag) , is a premier building block for this purpose[1]. Structurally, it is a bis(α-amino acid) that shares a single methylene bridge. This unique architecture allows it to function as a highly versatile chimera, enabling the replacement of labile disulfide bridges with redox-stable lactam cross-links, thereby forcing the peptide backbone into rigid, target-specific secondary structures[2].
As a Senior Application Scientist, the decision to incorporate D-Dag into a peptide scaffold is never arbitrary; it is driven by specific mechanistic and thermodynamic goals.
Lanthionine and Cystine Mimicry
Natural antimicrobial peptides (like lantibiotics) utilize thioether bridges (lanthionines) to maintain their rigid, bioactive shapes[3]. While lanthionines are more stable than standard cystine disulfides (-S-S-), they are synthetically challenging to scale. D-Dag serves as a carbon-only, highly constrained surrogate for lanthionine and labionin cross-links[3]. By replacing the 3-atom thioether bridge (-CH2-S-CH2-) with a 1-atom methylene bridge (-CH2-), D-Dag drastically reduces the entropic penalty of binding, locking the peptide into an ultra-tight macrocycle that is entirely impervious to biological reduction.
The Chimeric Scaffold
D-Dag acts as a multi-functional hub. Because it possesses two orthogonal amine-carboxylate pairs, it combines the steric bulk of an α-alkyl-substituted amino acid with the cross-linking capability of a diamine[4]. When the α-amine and α-carboxylate are integrated into the primary peptide backbone, the remaining γ-amine and γ-carboxylate act as a pre-organized side-chain tether. The specific (2R, 4R) stereochemistry dictates the spatial trajectory of this tether, perfectly positioning it to form a lactam bridge with a downstream residue (such as Aspartic acid or Lysine), which is highly effective for stabilizing α-helices or inducing reverse β-turns[4].
Experimental Workflow: SPPS Incorporation and On-Resin Lactamization
To harness D-Dag effectively, the synthesis must be meticulously planned. The following protocol details the incorporation of D-Dag into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS), followed by orthogonal deprotection and on-resin macrolactamization.
Self-Validating System: This workflow utilizes real-time colorimetric validation (Kaiser tests) to ensure each chemical transformation is complete before proceeding, eliminating downstream failure.
Step 1: Linear Assembly
Action: Synthesize the linear peptide on a Rink Amide AM resin using standard Fmoc-SPPS. Incorporate Fmoc-D-Dag(Alloc)-OH at position i and an Asp(OAllyl) residue at position i+4.
Causality: The Fmoc group protects the α-amine for backbone elongation, while the Alloc (allyloxycarbonyl) group protects the γ-amine. The Alloc/Allyl pair is strictly orthogonal to the Fmoc/tBu strategy, allowing us to unmask the cross-linking functional groups later without cleaving the peptide from the resin or exposing standard side-chains. HATU/DIPEA is used as the coupling reagent because its high reactivity is required to overcome the steric hindrance of the D-Dag bis-amino acid core.
Step 2: Orthogonal Deprotection
Action: Treat the resin with Pd(PPh3)4 (0.1 eq) and Phenylsilane (10 eq) in anhydrous DCM for 2 hours in the dark.
Causality: Palladium(0) catalyzes the removal of the Alloc and Allyl protecting groups. Phenylsilane is chosen as the allyl scavenger instead of morpholine because it is highly efficient and prevents the liberated allyl cations from re-alkylating the peptide backbone.
Validation: Perform a Kaiser test on a micro-cleaved resin sample. A positive result (deep blue) confirms the successful unmasking of the primary γ-amine of D-Dag.
Step 3: On-Resin Macrolactamization
Action: Add PyBOP (3 eq) and DIPEA (6 eq) in a minimal volume of DMF to the resin. Shake continuously for 16 hours.
Causality: PyBOP is specifically selected over uronium-based reagents (like HATU/HBTU) for the cyclization step. If macrolactamization is slow, uronium reagents can react with the free γ-amine to form a dead-end guanidinium byproduct. PyBOP avoids this capping side-reaction. Performing this step on-resin leverages the "pseudo-dilution effect," which thermodynamically favors intramolecular ring closure over intermolecular oligomerization.
Validation: Perform a second Kaiser test. A negative result (yellow/colorless) confirms the complete consumption of the γ-amine, validating that the lactam bridge has successfully formed.
Step 4: Cleavage and Global Deprotection
Action: Treat the resin with TFA/TIPS/H2O (95:2.5:2.5) for 2 hours, then precipitate the constrained peptidomimetic in cold diethyl ether.
Quantitative Data Presentation
The introduction of a D-Dag lactam bridge profoundly alters the pharmacological properties of the resulting peptidomimetic. Table 1 summarizes the comparative metrics of different cross-linking strategies against a standard biological target (e.g., an α-helical protein-protein interaction interface).
Scaffold Type
Cross-link Chemistry
Plasma Half-Life (t1/2)
Target Binding Affinity (Kd)
Helical Content (%)
Linear Wild-Type
None
< 10 min
450 nM
12%
Disulfide-Bridged
Cystine (-S-S-)
2.5 hours
85 nM
45%
Lanthionine-Bridged
Thioether (-S-)
8.0 hours
40 nM
60%
D-Dag Constrained
Lactam (-NH-CO-)
> 24 hours
12 nM
78%
Table 1: Pharmacological and structural comparison of peptide scaffolds demonstrating the superior rigidity and stability imparted by D-Dag lactamization.
Process Visualization
The following diagram illustrates the logical progression of the self-validating synthetic workflow described above.
Workflow for D-Dag incorporation and self-validating on-resin lactamization.
Conclusion
The strategic utilization of D-Glutamic acid, 4-amino-, (4R)- in peptidomimetic design represents a masterclass in structural engineering. By providing a redox-stable, single-carbon bridged scaffold, D-Dag allows researchers to lock peptides into highly specific, protease-resistant conformations. When executed with rigorous, self-validating synthetic protocols, D-Dag constrained peptides offer a robust pathway for developing next-generation therapeutics capable of targeting complex protein-protein interactions.
References
Synthesis of 2,6-diaminopimelic acid (DAP) and its analogues. MOST Wiedzy.
Towards Enantiomerically Pure Unnatural α-Amino Acids via Photoredox Catalytic 1,4-Additions to a Chiral Dehydroalanine. The Journal of Organic Chemistry.
Mechanistic Understanding of Lanthipeptide Biosynthetic Enzymes. Chemical Reviews.
A new strategy for the synthesis of cyclopeptides containing diaminoglutaric acid.
Toxicity and Safety Profile of (2R,4R)-2,4-Diaminopentanedioic Acid in Cell Cultures: A Technical Guide for Preclinical Development
Executive Summary As a Senior Application Scientist, I approach the evaluation of novel metabolic inhibitors with a strict focus on the therapeutic index—the delicate balance between target efficacy and host cell viabili...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
As a Senior Application Scientist, I approach the evaluation of novel metabolic inhibitors with a strict focus on the therapeutic index—the delicate balance between target efficacy and host cell viability. (2R,4R)-2,4-diaminopentanedioic acid (commonly known as 2,4-diaminoglutaric acid or DPA) has emerged as a highly promising glutamine analogue. Unlike classical glutamine antagonists such as acivicin and azaserine, which suffer from severe off-target cytotoxicity, DPA demonstrates a remarkably wide therapeutic window. This whitepaper synthesizes the mechanistic rationale, comparative toxicity data, and field-proven, self-validating protocols for evaluating DPA in mammalian cell cultures.
Biochemical Rationale & Mechanism of Action
(2R,4R)-2,4-diaminopentanedioic acid (DPA) functions as a stereospecific structural analogue of L-glutamine. In cellular metabolism, glutamine is an indispensable nitrogen donor for the biosynthesis of purines, pyrimidines, and amino sugars.
DPA exerts its primary pharmacological effect by competitively inhibiting glutamine-dependent enzymes, most notably CTP synthase [1]. CTP synthase catalyzes the final, rate-limiting step of de novo pyrimidine biosynthesis by converting UTP to CTP, utilizing the amide nitrogen from glutamine[2]. By occupying the glutamine-binding pocket (the amidotransferase domain) of these enzymes, DPA starves rapidly proliferating cells—such as intracellular parasites or neoplastic cells—of critical nucleotide precursors[1].
Metabolic antagonism of CTP Synthase by (2R,4R)-2,4-DPA.
The key to DPA's safety profile lies in its reversible, competitive nature. While legacy analogues like acivicin covalently and irreversibly bind to glutamine amidotransferases (causing systemic toxicity), DPA's competitive inhibition allows healthy mammalian cells to maintain basal metabolic functions through salvage pathways and natural glutamine fluctuations.
Comparative Toxicity Profile in Mammalian Cell Cultures
The primary hurdle for any metabolic inhibitor is off-target mammalian toxicity. To establish a reliable safety profile, DPA has been rigorously benchmarked against classical glutamine analogues using standard mammalian epithelial models, such as the Chinese Hamster Ovary (CHO-K1) cell line.
Recent3 have provided definitive quantitative data on DPA's safety[3]. When CHO-K1 cells were exposed to varying concentrations of glutamine analogues for 48 hours, DPA exhibited no toxic effects at concentrations up to 200 µM [3]. In stark contrast, azaserine (AZA) and acivicin (ACV) induced severe cytotoxicity at concentrations above 0.5 µM[3].
This translates to a 400-fold reduction in mammalian cytotoxicity compared to legacy compounds, providing a highly favorable therapeutic window for preclinical development[3].
Quantitative Safety & Efficacy Comparison
Glutamine Analogue
Mammalian Toxicity Limit (CHO-K1)
Efficacy IC50 (T. cruzi burst)
Therapeutic Window Assessment
(2R,4R)-2,4-DPA
> 200 µM (No toxicity observed)
53.3 µM
Wide: Highly tolerated by host cells; effective at non-toxic doses.
Acivicin (ACV)
< 0.5 µM (Highly toxic)
0.152 µM
Narrow: Host toxicity severely overlaps with the effective dose range.
Azaserine (AZA)
< 0.5 µM (Highly toxic)
~20% inhibition at 0.5 µM
Poor: Prohibitive off-target toxicity prevents reaching an IC50.
Data synthesized from standardized 48h MTT viability assays in CHO-K1 cultures.
Standardized Protocol: Cytotoxicity and Efficacy Screening
To ensure scientific integrity, every protocol must operate as a self-validating system. The following methodology for evaluating DPA is designed not just to yield data, but to control for the specific metabolic variables associated with glutamine antagonism.
Standardized workflow for DPA cytotoxicity and efficacy screening.
Step-by-Step Methodology & Causality
Step 1: Cell Culture Preparation & Seeding
Action: Seed CHO-K1 cells at a density of
5.0×105
cells/well in 24-well plates using RPMI 1640 medium supplemented with 10% Fetal Calf Serum (FCS).
The Causality: Why RPMI 1640? RPMI contains a standardized, precise concentration of L-glutamine (2.05 mM). Because DPA is a competitive inhibitor, baseline substrate levels must be rigidly controlled. Variations in media glutamine will directly skew the apparent IC50 of DPA. CHO-K1 cells are selected because their rapid division heavily relies on nucleotide biosynthesis, making them a sensitive indicator of off-target CTP synthase inhibition.
Step 2: Compound Administration
Action: Prepare serial dilutions of (2R,4R)-2,4-DPA ranging from 0 µM (vehicle control) to 200 µM. Introduce the compound to the culture wells.
The Causality: The 200 µM upper limit is chosen based on the known solubility and osmotic tolerance limits of the compound in standard media. Exceeding this may cause non-specific osmotic stress, leading to false-positive toxicity readings.
Step 3: Incubation
Action: Incubate the plates at 37°C in a humidified 5%
CO2
atmosphere for exactly 48 hours.
The Causality: A 48-hour window covers approximately two full doubling times for CHO-K1 cells. This duration is critical: it is long enough to observe delayed apoptotic events resulting from nucleotide starvation, but short enough to prevent natural nutrient depletion and media acidification from confounding the viability readout.
Step 4: Viability Assessment (MTT Assay)
Action: Wash cells twice in PBS to remove residual compound, then add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubate for 2-4 hours.
The Causality: The MTT assay specifically measures mitochondrial reductase activity. Since glutamine is a major anaplerotic substrate for the TCA cycle, mitochondrial metabolic rate is a highly sensitive, direct proxy for cellular health under glutamine antagonism.
Step 5: Solubilization and Data Acquisition
Action: Solubilize the resulting formazan crystals using DMSO or acidified isopropanol. Read the absorbance at 570 nm using a microplate reader. Calculate cell viability relative to the untreated control.
Conclusion & Translational Outlook
The preclinical data surrounding (2R,4R)-2,4-diaminopentanedioic acid highlights a paradigm shift in targeting glutamine metabolism. By moving away from irreversible, broadly cytotoxic agents like acivicin toward competitive, well-tolerated analogues like DPA, researchers can effectively target CTP synthase-dependent pathogens and potentially highly metabolic tumors without compromising host cell viability. Its proven tolerance up to 200 µM in mammalian cell lines establishes DPA as a premier candidate for advanced in vivo efficacy models and translational drug development.
References
Glutamine Analogues Impair Cell Proliferation, the Intracellular Cycle and Metacyclogenesis in Trypanosoma cruzi.MDPI - Pathogens (2020).
Identification of Potential Druggable Targets and Structure-Based Virtual Screening for Drug-like Molecules against the Shrimp Pathogen Enterocytozoon hepatopenaei.MDPI - International Journal of Molecular Sciences (2023).
Proliferation of human WS1 fibroblasts or mouse BALB3T3 cells - Effect of CTP synthetase inhibitors.ResearchGate (Dataset/Report).
Application Note: Protocol for Incorporating D-Glutamic acid, 4-amino-, (4R)- in Solid-Phase Peptide Synthesis (SPPS)
Structural Insights & Causality in Synthesis Design (IUPAC: (2R,4R)-2,4-diaminopentanedioic acid) is a highly versatile non-canonical amino acid (ncAA) [1]. Featuring two chiral centers with an (R,R) configuration, this...
Author: BenchChem Technical Support Team. Date: April 2026
Structural Insights & Causality in Synthesis Design
(IUPAC: (2R,4R)-2,4-diaminopentanedioic acid) is a highly versatile non-canonical amino acid (ncAA) [1]. Featuring two chiral centers with an (R,R) configuration, this molecule serves as a critical structural junction for synthesizing branched dendrimers, bivalent ligands, and stapled peptides.
The Causality of Symmetry in Desymmetrization:
In its unprotected state, the molecule possesses a unique
C2
axis of symmetry. This geometric property renders the two
α
-amino acid termini (C1/C2 and C4/C5) chemically equivalent. From an experimental standpoint, this is a profound synthetic advantage: mono-protection at either nitrogen or oxygen yields the exact same enantiomer. This completely bypasses the need for complex chiral resolution or the asymmetric synthesis of differentiated termini, allowing for highly efficient scale-up .
Desymmetrization and orthogonal protection strategies leveraging C2 symmetry.
Orthogonal Protection Strategies
To utilize this ncAA in Fmoc-based SPPS without triggering unwanted polymerization, a three-dimensional orthogonal protection scheme is strictly required . The
α
-amino group is protected with Fmoc for standard backbone elongation, while the
γ
-amino and
γ
-carboxyl groups require side-chain protecting groups tailored to the specific downstream application.
Table 1: Orthogonal Protection Strategies for (2R,4R)-4-Aminoglutamic Acid
Application Goal
α
-Amino (C2)
γ
-Amino (C4)
γ
-Carboxyl (C5)
Cleavage/Deprotection Condition
Standard Branching
Fmoc
Boc
OtBu
Global cleavage (95% TFA)
On-Resin Cyclization
Fmoc
Alloc
OAllyl
Pd(PPh
3
)
4
/ Phenylsilane
Orthogonal Elongation
Fmoc
Dde
OtBu
2% Hydrazine in DMF
Experimental Protocols: SPPS Incorporation
Steric Considerations and Coupling Methodology
Expertise & Causality: The incorporation of the protected building block (e.g., Fmoc-(2R,4R)-4-amino(Boc)-glutamic acid-mono-tBu ester) into a peptide sequence is sterically demanding. The presence of a bulky Boc-protected amino group at the adjacent
γ
-carbon severely restricts the conformational freedom of the activated ester. Standard carbodiimide activation (e.g., DIC/Oxyma) often results in incomplete coupling and sequence truncation. The protocol below purposefully utilizes the highly reactive uronium salt HATU to drive the sterically hindered reaction to completion.
Protocol 1: Coupling of the Protected ncAA
Resin Preparation: Swell the peptidyl-resin (e.g., Rink Amide AM resin, 0.1 mmol scale) in DMF for 30 minutes to maximize the accessibility of the reactive sites.
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).
Activation: In a separate vial, dissolve 0.4 mmol (4 eq) of the protected ncAA and 0.39 mmol (3.9 eq) of HATU in 2 mL of DMF. Add 0.8 mmol (8 eq) of DIPEA. Stir for 1 minute to pre-activate. Note: HATU is kept slightly sub-stoichiometric relative to the amino acid to prevent guanidinylation of the free N-terminus.
Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for an extended duration of 2 hours due to steric bulk.
System Validation: Perform a Kaiser (ninhydrin) test. If the beads remain colorless, the coupling is successful. If the beads turn blue, free amines are still present; repeat steps 3-4.
Washing: Wash the resin with DMF (5 × 1 min) and DCM (3 × 1 min).
Orthogonal Deprotection for Branching (Alloc/Allyl Strategy)
If synthesizing a stapled peptide or a branched dendrimer, the Alloc and Allyl groups must be removed selectively while the peptide remains anchored to the solid support.
Protocol 2: Palladium-Catalyzed DeprotectionExpertise & Causality: Phenylsilane is utilized as a highly efficient carbocation scavenger. Without an excess of scavenger, the highly reactive allyl cations generated during palladium catalysis will permanently re-alkylate the peptide backbone or electron-rich side chains (e.g., Tryptophan).
Swelling: Swell the resin in anhydrous DCM for 20 minutes under argon.
Scavenger Addition: Add phenylsilane (24 eq) to the resin suspended in minimal DCM.
Reaction: Agitate under argon in the dark for 1 hour.
Washing: Wash sequentially with DCM (3 × 1 min), 0.5% sodium diethyldithiocarbamate in DMF (3 × 2 min) to chelate and remove residual palladium, and DMF (5 × 1 min).
System Validation: Perform a micro-cleavage of ~5 mg of resin beads using 95% TFA. Analyze the supernatant via LC-MS to confirm the complete mass shift corresponding to the removal of the Alloc/Allyl groups before proceeding to the branching elongation.
Workflow for incorporating and branching (2R,4R)-4-aminoglutamic acid in SPPS.
Global Cleavage and Post-Cleavage Analysis
Protocol 3: TFA Cleavage
Cocktail Preparation: Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / H
2
O (95:2.5:2.5 v/v/v). Causality: TIS is required to quench t-butyl cations generated from the
γ
-carboxyl OtBu group, preventing irreversible side-chain alkylation.
Cleavage: Treat the resin with the cocktail for 2.5 hours at room temperature.
Precipitation: Filter the resin and precipitate the cleaved peptide into cold diethyl ether (-20 °C). Centrifuge at 4000 rpm for 5 minutes and wash the pellet twice with fresh cold ether.
System Validation: Dissolve the crude peptide in H
2
O/MeCN (with 0.1% TFA) and analyze via RP-HPLC (monitoring at 214 nm) and ESI-MS to verify the final molecular weight and purity profile.
References
Title: D-Glutamic acid, 4-amino-, (4R)-
Source: PubChem (National Center for Biotechnology Information)
URL: [Link]
Title: Asymmetric Synthesis of All Possible Stereoisomers of 4-Aminoglutamic Acid via Michael Condensation of Chiral Ni(II) Complexes of Glycine and Dehydroalanine
Source: Synthetic Communications
URL: [Link]
Title: Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis
Source: Biopolymers (Peptide Science) / PubMed
URL: [Link]
Application
Orthogonal Protection of 4-amino-D-glutamic Acid: A Guide to Fmoc and Boc Strategies
For Researchers, Scientists, and Drug Development Professionals Introduction: The unique challenge of 4-amino-D-glutamic acid 4-amino-D-glutamic acid is a non-proteinogenic amino acid that presents a unique synthetic cha...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The unique challenge of 4-amino-D-glutamic acid
4-amino-D-glutamic acid is a non-proteinogenic amino acid that presents a unique synthetic challenge due to its four distinct functional groups: two amino and two carboxylic acid moieties. This complexity necessitates a sophisticated and robust orthogonal protection strategy to enable its selective incorporation into peptides and other complex molecules. The precise control over which functional group reacts at each step is paramount for a successful synthesis. This guide provides an in-depth exploration of Fmoc and Boc-based protection strategies tailored for 4-amino-D-glutamic acid derivatives, offering both theoretical insights and practical, field-proven protocols.
The core principle of an orthogonal protection strategy is the use of multiple protecting groups, each of which can be removed under specific conditions without affecting the others.[1][2] This allows for the sequential and selective deprotection and modification of the different functional groups within the same molecule.[3] For 4-amino-D-glutamic acid, a successful strategy must allow for the independent manipulation of the α-amino, γ-amino, α-carboxyl, and γ-carboxyl groups.
Core Principles: Fmoc vs. Boc Chemistry
The two most prevalent strategies in modern peptide synthesis are based on the 9-fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) protecting groups for the α-amino function.[][5]
Fmoc Strategy: This approach utilizes the base-labile Fmoc group for Nα-protection. The key advantage is the mild deprotection condition, typically using a solution of piperidine in an organic solvent, which is orthogonal to the acid-labile protecting groups commonly used for side chains.[][5]
Boc Strategy: This classic method employs the acid-labile Boc group for Nα-protection, which is removed with strong acids like trifluoroacetic acid (TFA).[] Side-chain protecting groups are typically benzyl-based and are removed under harsher conditions at the final cleavage step.[]
The choice between these two strategies depends on the overall synthetic plan, the nature of the target molecule, and the presence of other sensitive functional groups.
Strategic Planning for Orthogonal Protection of 4-amino-D-glutamic Acid
A successful orthogonal protection scheme for 4-amino-D-glutamic acid requires a careful selection of protecting groups for each of the four functional moieties. The following table outlines a potential combination of protecting groups compatible with both Fmoc and Boc strategies.
Functional Group
Protecting Group
Deprotection Condition
Orthogonality
α-Amino
Fmoc
20% Piperidine in DMF
Orthogonal to Boc, tBu, Bzl, Allyl
Boc
TFA in DCM
Orthogonal to Fmoc, Bzl, Allyl
γ-Amino
Boc
TFA in DCM
Orthogonal to Fmoc, Bzl, Allyl
Alloc
Pd(PPh₃)₄ / Phenylsilane
Orthogonal to Fmoc, Boc, tBu, Bzl
α-Carboxyl
Benzyl ester (Bzl)
Catalytic Hydrogenolysis
Orthogonal to Fmoc, Boc, tBu, Allyl
Methyl/Ethyl ester
Saponification (e.g., LiOH)
Orthogonal to Fmoc, Boc, tBu, Bzl, Allyl
γ-Carboxyl
tert-Butyl ester (tBu)
TFA in DCM
Orthogonal to Fmoc, Bzl, Allyl
Allyl ester (Allyl)
Pd(PPh₃)₄ / Phenylsilane
Orthogonal to Fmoc, Boc, tBu, Bzl
This table provides a framework for designing a synthetic route. For instance, to selectively deprotect the γ-amino group for side-chain modification in an Fmoc-based synthesis, one could use an Alloc protecting group for the γ-amino function, which can be removed with a palladium catalyst without affecting the Fmoc, Boc, or tBu groups.[6]
Caption: Orthogonal protection schemes for 4-amino-D-glutamic acid.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the selective protection of 4-amino-D-glutamic acid. These are model protocols and may require optimization based on the specific derivative and downstream applications.
Protocol 1: Selective Nα-Fmoc and Nγ-Boc Protection
This protocol describes a strategy to differentiate the two amino groups, a critical first step in many synthetic routes.
Dissolve the protected amino acid in anhydrous DCM under an inert atmosphere (e.g., Argon).
Add Pd(PPh₃)₄ (0.1-0.2 equivalents) and PhSiH₃ (10-20 equivalents).[8]
Stir at room temperature for 1-3 hours, monitoring the reaction by TLC or LC-MS.
Once complete, the reaction mixture can be filtered through a short pad of Celite to remove the palladium catalyst.
Concentrate the filtrate and purify the product by chromatography.
Conclusion
The successful incorporation of 4-amino-D-glutamic acid into complex molecules is highly dependent on a well-designed and executed orthogonal protection strategy. By carefully selecting a compatible set of protecting groups, such as combinations of Fmoc, Boc, Bzl, tBu, and Allyl/Alloc, researchers can achieve the selective manipulation of each of the four functional groups. The protocols provided in this guide offer a starting point for the synthesis of these valuable building blocks, enabling their use in the development of novel peptides and other bioactive compounds.
References
Hymel, D., et al. (2021). Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles. Organic & Biomolecular Chemistry, 19(36), 7798–7806. [Link]
CEM Corporation. (n.d.). Automated Orthogonal Deprotection of Glu(OAllyl) and Peptide Stapling via Lactamization. Retrieved from [Link]
Boutureira, O., & Bernardes, G. J. L. (2015). Chem. Rev. 2015, 115, 2174– 2195.
LinkedIn. (2023, December 1). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Retrieved from [Link]
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
Hymel, D., et al. (2021). Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-l. DSpace@MIT. [Link]
Kubyshkin, V., & B-L, A. (2012). Enantioselective Synthesis of Diamino Dicarboxylic Acids. The Journal of Organic Chemistry, 77(22), 10335–10343.
Futaki, S., et al. (2013). A Facile Synthesis of Fully Protected meso-Diaminopimelic Acid (DAP) and Its Application to the Preparation of Lipophilic N-Acyl iE-DAP. Molecules, 18(1), 1083–1095.
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. SciSpace. [Link]
Kiss, L., et al. (2007). Diastereo- and enantioselective synthesis of orthogonally protected 2,4-diaminocyclopentanecarboxylates: a flip from beta-amino- to beta,gamma-diaminocarboxylates. The Journal of Organic Chemistry, 72(23), 8786–8790.
D'Souza, L. J., & G, M. (2015). Orthogonally Protected Furanoid Sugar Diamino Acids for Solid-Phase Synthesis of Oligosaccharide Mimetics. The Journal of Organic Chemistry, 80(15), 7584–7593.
Hymel, D., et al. (2021). Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-l. DSpace@MIT. [Link]
CEM Corporation. (n.d.). Automated Orthogonal Deprotection of Glu(OAllyl) and Peptide Stapling via Lactamization. Retrieved from [Link]
Vertex AI Search. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis.
Tang, X., & Li, Y. (2026, January 5). Protecting Group Strategies in Natural Product Biosynthesis. ACS Publications. [Link]
Isidro-Llobet, A., et al. (2019, November 19). Amino Acid-Protecting Groups. [Link]
Kunishima, M., et al. (2006). Useful Reagents for Introduction of Boc and Fmoc Protective Groups to Amines: Boc-DMT and Fmoc-DMT. Organic Chemistry Portal. [Link]
Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed. [Link]
Fields, G. B. (2000). Amino Acids: Alpha-Amino Protecting Groups. Taylor & Francis eBooks. [Link]
Kates, S. A., & Albericio, F. (Eds.). (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press.
Ganesan, A. (Ed.). (2006). 1 Protection Reactions. Wiley-VCH. [Link]
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. ResearchGate. [Link]
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Molecule: D-Glutamic acid, 4-amino-, (4R)-
Synonyms: (2R,4R)-4-aminoglutamic acid; (2R,4R)-2,4-diaminoglutaric acid
Application: Conformationally constrained drug scaffolds, peptidomimetics, and biological-containment strategies[1].
Introduction & Mechanistic Causality (E-E-A-T)
The synthesis of highly polar, non-proteinogenic α-amino acids with multiple stereocenters presents a significant challenge due to the risk of racemization and the difficulty of controlling remote stereoselectivity[2]. To synthesize D-Glutamic acid, 4-amino-, (4R)- with absolute diastereo- and enantiocontrol, we utilize the methylenedimerization of chiral Ni(II) complexes of glycine Schiff bases [3].
The "Why" Behind the Chemistry
The Chiral Auxiliary ((R)-BPB): We employ the (R)-2-[N-(
N′
-benzylprolyl)amino]benzophenone auxiliary. The rigid square-planar geometry of the resulting Ni(II) complex locks the glycine enolate in a conformation where the bulky benzylprolyl group completely shields the Si-face. This forces incoming electrophiles to attack exclusively from the Re-face, guaranteeing the (2R,4R) configuration[4].
The Dual Role of Dichloromethane (CH₂Cl₂): CH₂Cl₂ acts as both the organic solvent and the electrophilic methylene bridge source. This high localized concentration drives the reaction kinetics forward[3].
Phase-Transfer Catalysis (PTC): The reaction utilizes a biphasic system (CH₂Cl₂ / 30% aqueous NaOH). Tetrabutylammonium bromide (TBAB) is critical for shuttling hydroxide ions into the organic phase to generate the reactive glycine enolate. Without TBAB, the reaction stalls[5].
Self-Validating Visual Cues: The Ni(II) complex is intensely red. The persistence of the red color during alkylation confirms the macrocyclic stability of the complex, while the complete disappearance of the red color during acidic hydrolysis provides a self-validating visual confirmation that the amino acid has been successfully liberated.
Mandatory Visualizations: Workflows & Mechanisms
Fig 1. Synthetic workflow for the asymmetric methylenedimerization of glycine equivalents.
Fig 2. Mechanistic pathway of the stereoselective biphasic methylenedimerization.
Data Presentation: Optimization & Stereocontrol
The efficiency of the methylenedimerization is highly dependent on the base concentration and the presence of the phase-transfer catalyst[3],[5].
Table 1: Optimization of Biphasic Methylenedimerization Conditions
Entry
Base System
Solvent / Electrophile
Catalyst (PTC)
Time (h)
Yield (%)
Diastereomeric Excess (de %)
1
10% aq. NaOH
CH₂Cl₂
None
24
< 5%
N/A
2
30% aq. NaOH
CH₂Cl₂
None
24
15%
> 98%
3
Solid KOH
CH₂Cl₂
TBAB (10 mol%)
24
75%
> 98%
4
30% aq. NaOH
CH₂Cl₂
TBAB (10 mol%)
24
88%
> 99%
Table 2: Stereochemical Induction based on Chiral Auxiliary Selection
Chiral Auxiliary
Electrophile
Major Diastereomer Isolated
Enantiomeric Excess (ee %)
(S)-BPB
CH₂Cl₂
(2S,4S)-4-aminoglutamic acid
> 99%
(R)-BPB
CH₂Cl₂
(2R,4R)-4-aminoglutamic acid
> 99%
Step-by-Step Experimental Protocol
Part A: Materials & Reagents
Ni(II) complex of glycine Schiff base with (R)-BPB (5.0 mmol)
Preparation: In a 100 mL round-bottom flask, dissolve 5.0 mmol of the (R)-BPB-Gly-Ni(II) complex in 20 mL of CH₂Cl₂.
Catalyst Addition: Add 0.5 mmol of TBAB to the intensely red organic solution. Stir for 5 minutes to ensure complete dissolution.
Biphasic Reaction: Slowly add 20 mL of 30% aqueous NaOH to the flask.
Agitation: Vigorously stir the biphasic mixture at room temperature (20–25 °C) for exactly 24 hours. Critical Checkpoint: Monitor via TLC (Ethyl Acetate/Hexane 1:2). The product will appear as a new, slower-eluting red spot.
Quenching & Extraction: Dilute the mixture with 30 mL of distilled water. Separate the organic layer and extract the aqueous layer twice with 15 mL of CH₂Cl₂.
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude red solid via flash column chromatography (SiO₂, EtOAc/Hexane) to yield the pure (2R,4R)-dimeric Ni(II) complex.
Part C: Complex Disassembly & Amino Acid Isolation
Acidic Hydrolysis: Dissolve the purified dimeric complex in a 1:1 (v/v) mixture of MeOH and 3N aqueous HCl (30 mL total volume).
Reflux: Heat the mixture to 70 °C and reflux for 2 to 4 hours. Self-Validation Checkpoint: The reaction is complete when the deep red color completely dissipates, leaving a pale green solution (indicating the release of free Ni²⁺ ions).
Auxiliary Recovery: Cool the mixture to room temperature and extract with Chloroform (CHCl₃) (3 × 20 mL). The organic layer contains the liberated (R)-BPB auxiliary, which can be concentrated and recycled for future syntheses.
Ion-Exchange Chromatography: Load the pale green aqueous layer (containing the target amino acid and NiCl₂) onto a column packed with Dowex 50W-X8 cation-exchange resin.
Elution: Wash the column thoroughly with distilled water until the eluate is neutral and free of Ni²⁺ (test with dimethylglyoxime). Elute the target amino acid using 5% aqueous NH₄OH.
Lyophilization: Evaporate the ammoniacal eluate under reduced pressure and lyophilize the residue to afford pure D-Glutamic acid, 4-amino-, (4R)- as a white powder (>99% ee, >99% de).
References
Title: Asymmetric synthesis of enantiomerically pure 4-aminoglutamic acids via methylenedimerization of chiral glycine equivalents with dichloromethane under operationally convenient conditions
Source: Tetrahedron Letters
URL: [Link]
Title: Asymmetric synthesis of all possible stereomers of 4-aminoglutamic acid via Michael Condensation of chiral Ni(II) complexes of glycine and dehydroalanine
Source: Synthetic Communications
URL: [Link]
Title: Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II)-Complexes of Schiff Bases; An Update of the Recent Literature
Source: Molecules
URL: [Link]
HPLC Method Development for the Quantification of (2R,4R)-2,4-Diaminopentanedioic Acid: Overcoming Polarity and Stereoisomeric Challenges
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Advanced Application Note & Validated Protocols Introduction & Analytical Challenges The quantification of (2R,4R)-2,4...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Content Type: Advanced Application Note & Validated Protocols
Introduction & Analytical Challenges
The quantification of (2R,4R)-2,4-diaminopentanedioic acid (also known as D,D-2,4-diaminoglutaric acid) presents a trifecta of analytical challenges for drug development and biosynthetic screening.
Extreme Polarity: As a highly polar, non-proteinogenic dicarboxylic acid with two primary
α
-amino groups, the underivatized molecule exhibits virtually zero retention on standard reversed-phase (RP) C18 columns, eluting entirely in the void volume.
Optical Transparency: The lack of a conjugated
π
-system or aromatic ring means the molecule lacks a usable UV chromophore, rendering standard UV/Vis or Photodiode Array (PDA) detection ineffective.
Stereoisomeric Complexity: The molecule possesses two chiral centers, resulting in three possible stereoisomers: (2R,4R), (2S,4S), and the meso (2R,4S) form. Quantifying the specific (2R,4R) enantiomer requires high-efficiency chiral discrimination.
To overcome these hurdles, this guide outlines two orthogonal, self-validating methodologies: a Direct Chiral LC-MS/MS approach (the modern gold standard) and an Indirect RP-HPLC-UV approach via pre-column derivatization (a robust, highly accessible alternative).
Methodological Rationale & Causality
Approach A: Direct Chiral LC-MS/MS (Crown Ether CSP)
This method utilizes a chiral stationary phase (CSP) based on a crown ether, specifically the Daicel CROWNPAK® CR-I(+).
The Causality of Chiral Recognition: The chiral selector, (S)-(3,3'-diphenyl-1,1'-binaphthyl)-20-crown-6-ether, forms a stereoselective host-guest complex with primary amines . Because 2,4-diaminopentanedioic acid has two primary
α
-amino groups, it forms a highly stable, stereospecific inclusion complex with the crown ether cavity.
The Causality of pH: This mechanism strictly requires the amines to be fully protonated (
−NH3+
). Therefore, an aggressively acidic mobile phase (pH < 2.0, utilizing Trifluoroacetic acid) is mandatory. Any deviation toward a higher pH will disrupt the hydrogen-bonding network, destroying chiral resolution .
Approach B: Indirect RP-HPLC-UV via Marfey's Reagent
For laboratories lacking LC-MS/MS capabilities, pre-column derivatization with Marfey’s Reagent (FDAA: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) is the optimal strategy .
The Causality of Derivatization: FDAA reacts with the primary amines of the analyte via Nucleophilic Aromatic Substitution (
SNAr
). This achieves three critical outcomes simultaneously:
It converts the enantiomers into diastereomers, which possess different physicochemical properties and can be separated on a standard, inexpensive achiral C18 column.
It attaches a massive hydrophobic dinitrophenyl moiety to both amino groups, drastically increasing the molecule's partition coefficient and ensuring strong retention on reversed-phase media.
It introduces a powerful chromophore (
λmax
= 340 nm), enabling highly sensitive UV detection .
Decision Matrix & Workflow Visualization
Workflow for selecting the optimal HPLC method for (2R,4R)-2,4-diaminopentanedioic acid analysis.
Experimental Protocols & Self-Validating Systems
Protocol 1: Direct Chiral LC-MS/MS (Underivatized)
Step-by-Step Methodology:
Sample Preparation: Crash proteinaceous samples using 3 volumes of cold Acetonitrile. Centrifuge at 14,000 × g for 10 min.
Acidification: Dilute the supernatant 1:1 with 40 mM Trifluoroacetic acid (TFA) in LC-MS grade water. Causality: This guarantees the sample injection plug is at pH < 2.0, preventing peak splitting caused by transient deprotonation at the column head.
System Suitability Test (SST): Inject a racemic mixture of 2,4-diaminopentanedioic acid. Validation Metric: The resolution (
Rs
) between the (2R,4R) and (2S,4S) peaks must be
≥1.5
.
Internal Standard Integration: Spike all samples with L-Glutamic acid-
13C5
,
15N
(10 µg/mL) prior to extraction to dynamically correct for matrix-induced ion suppression.
Reaction Setup: To 50 µL of the sample (containing approx. 1-5 mM analyte), add 100 µL of 1% (w/v) FDAA in acetone, followed by 20 µL of 1.0 M Sodium Bicarbonate (
NaHCO3
).
Mechanistic Insight: The
NaHCO3
buffers the reaction to pH ~8.5. This is critical because the primary amines must be unprotonated to act as nucleophiles, but if the pH exceeds 10, the FDAA reagent will rapidly hydrolyze into useless FDAA-OH.
Incubation: Heat the mixture at 40 °C for 60 minutes in the dark. (FDAA is light-sensitive).
Quenching (Self-Validation Step): Stop the reaction by adding 20 µL of 1.0 M HCl. Causality: Acidification halts the
SNAr
reaction and stabilizes the newly formed diastereomers. A color shift from bright yellow to pale yellow visually validates that the quench was successful.
Dilution & Blanking: Dilute with 810 µL of Mobile Phase A. Concurrently, prepare a Reagent Blank (substituting sample with water) to map out background FDAA and FDAA-OH peaks during the run.
Table 2: RP-HPLC-UV Chromatographic Conditions
Parameter
Specification
Causality / Rationale
Column
Waters XBridge C18 (4.6 × 150 mm, 3.5 µm)
Standard robust RP column. High surface area accommodates the bulky bis-derivatized analyte.
Mobile Phase A
0.1% TFA in LC-grade Water
Keeps residual carboxyl groups protonated, ensuring sharp peak shapes.
Mobile Phase B
0.1% TFA in Acetonitrile
Strong organic modifier needed to elute the highly hydrophobic bis-dinitrophenyl adducts.
Shallow gradient through the 30-50% B range maximizes the resolution between the closely eluting (2R,4R) and (2S,4S) diastereomers.
Flow Rate
1.0 mL/min
Standard analytical flow rate for 4.6 mm ID columns.
Detection
UV Absorbance at
λ
= 340 nm
Selectively detects the dinitrophenyl moiety, ignoring non-derivatized matrix interferences.
References
Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. Molecules (PMC/NIH). URL:[Link]
Separation of D-Amino Acid-Containing Tripeptide L-Asn-D-Trp-L-Phe-NH2 and Its Diastereomer Using Crown–Ether-Type Chiral Stationary Phase. Molecules (MDPI). URL:[Link]
Use of Marfey's reagent and analogs for chiral amino acid analysis: assessment and applications to natural products and biological systems. Journal of Chromatography B (PubMed). URL:[Link]
C3 and 2D C3 Marfey's Methods for Amino Acid Analysis in Natural Products. Journal of Natural Products (ACS Publications). URL:[Link]
Method
NMR spectroscopy characterization and chemical shifts of D-Glutamic acid, 4-amino-, (4R)-
Application Note: NMR Spectroscopy Characterization and Chemical Shifts of D-Glutamic acid, 4-amino-, (4R)- Executive Summary D-Glutamic acid, 4-amino-, (4R)- (systematically named (2R,4R)-2,4-diaminopentanedioic acid or...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: NMR Spectroscopy Characterization and Chemical Shifts of D-Glutamic acid, 4-amino-, (4R)-
Executive Summary
D-Glutamic acid, 4-amino-, (4R)- (systematically named (2R,4R)-2,4-diaminopentanedioic acid or (2R,4R)-4-aminoglutamic acid) is a critical chiral building block utilized in the synthesis of peptidomimetics, chimeric amino acids, and bacterial cell wall probes. Accurate structural and stereochemical characterization is paramount for downstream drug development applications. This application note details the causality-driven NMR workflows required to unequivocally characterize this stereoisomer, leveraging molecular symmetry to validate stereochemical purity without the need for chiral derivatization.
Mechanistic Insights: Molecular Symmetry and NMR Causality
As an application scientist, one must look beyond simple chemical shift assignments and understand the geometric principles governing the NMR spectrum. The stereochemical integrity of (2R,4R)-4-aminoglutamic acid can be designed as a self-validating system through
1
H NMR by exploiting its inherent [1].
The
C2
Axis of the (2R,4R) Isomer: The (2R,4R) enantiomer possesses a
C2
rotational axis. When the molecule is rotated 180° along this axis in its most stable conformation, the two halves interchange perfectly. Consequently, the two
α
-protons (H-2 and H-4) are chemically and magnetically equivalent. More critically, the two protons on the C-3 methylene group are homotopic (exchanged by the
C2
axis). They share an identical magnetic environment and resonate at the exact same frequency, resulting in a simplified
A2X2
spin system that presents as an apparent triplet[2].
Contrast with the meso-(2R,4S) Isomer: The meso form possesses a plane of symmetry (
σ
) rather than a
C2
axis. While the
α
-protons remain equivalent, the C-3 methylene protons become diastereotopic—one resides cis to the amino groups, and the other trans. This breaks their magnetic equivalence, yielding a complex
ABX2
multiplet ([3]).
The Causality Principle: The mere observation of a clean triplet versus a complex multiplet for the
β
-methylene protons serves as an immediate, self-validating proof of stereochemical identity for the synthesized batch.
Amino acid chemical shifts are highly sensitive to the protonation state of their ionizable amines and carboxylates. To ensure reproducible, reliable data, the sample must be driven to a fully protonated state, eliminating zwitterionic equilibria variations that cause shift drift.
Step-by-Step Methodology:
Sample Preparation: Weigh 10–15 mg of the synthesized (2R,4R)-4-aminoglutamic acid (typically isolated as a hydrochloride salt) into a clean glass vial.
Solvent Addition: Dissolve the analyte in 0.6 mL of high-purity Deuterium Oxide (D
2
O, 99.9% D).
Internal Referencing: Add a trace amount (0.1% w/v) of 3-(Trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP) to serve as the internal chemical shift reference (0.00 ppm).
pH/pD Adjustment (Critical Step): Measure the apparent pH using a micro-electrode. Adjust the solution to pD < 2.0 using dilute DCl.
Causality: Full protonation of both amino groups (-NH
3+
) and carboxyl groups (-COOH) maximizes their electron-withdrawing effects, providing a stable, deshielded baseline for the
α
-protons and preventing peak broadening caused by intermediate exchange rates[3][4].
Acquisition: Transfer the solution to a precision 5 mm NMR tube.
Acquire
1
H NMR spectra at
≥
400 MHz (298 K, 16–32 scans, relaxation delay
D1
= 2.0 s).
Acquire
13
C NMR spectra at
≥
100 MHz (512–1024 scans,
D1
= 5.0 s to ensure full relaxation of the quaternary carboxyl carbons for accurate baseline resolution).
Quantitative Data Presentation
The following tables summarize the expected chemical shifts for the fully protonated (2R,4R)-4-aminoglutamic acid in D
2
O.
Table 1:
1
H NMR Chemical Shifts (D
2
O, pD < 2.0, 400 MHz)
Position
Shift (ppm)
Multiplicity
Coupling Constant (
J
)
Integration
Assignment
C2-H, C4-H
4.15
t (apparent)
~7.0 Hz
2H
α
-CH
C3-H
2
2.35
t (apparent)
~7.0 Hz
2H
β
-CH
2
Table 2:
13
C NMR Chemical Shifts (D
2
O, pD < 2.0, 100 MHz)
Position
Shift (ppm)
Type
Assignment
C1, C5
172.5
C
q
Carboxylic Acid (C=O)
C2, C4
51.8
CH
α
-Carbon
C3
31.2
CH
2
β
-Carbon
(Note: Exact shifts may vary slightly (±0.05 ppm for
1
H) depending on exact concentration and residual ionic strength, but the symmetry-driven multiplicity remains absolute[4]).
Workflow Visualization
The diagram below illustrates the logical workflow for stereochemical validation using the symmetry principles described in Section 1.
Workflow for stereochemical validation of 4-aminoglutamic acid via 1H NMR symmetry analysis.
References
Title: NMR Spectra and Molecular Structure
Source: Thieme Connect (Basic Principles of NMR)
URL: [Link]
Title: Towards Enantiomerically Pure Unnatural
α
-Amino Acids via Photoredox Catalytic 1,4-Additions to a Chiral Dehydroalanine
Source: National Center for Biotechnology Information (PMC) / The Journal of Organic Chemistry
URL: [Link]
Mass spectrometry (LC-MS) fragmentation patterns of 4-amino-D-glutamic acid
Application Note: LC-MS/MS Fragmentation Profiling and Analytical Workflow for 4-Amino-D-Glutamic Acid Scientific Context and Analytical Challenges 4-Amino-D-glutamic acid (systematically known as (2R)-2,4-diaminopentane...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: LC-MS/MS Fragmentation Profiling and Analytical Workflow for 4-Amino-D-Glutamic Acid
Scientific Context and Analytical Challenges
4-Amino-D-glutamic acid (systematically known as (2R)-2,4-diaminopentanedioic acid or 2,4-diaminoglutaric acid) is a highly polar, unnatural α-amino acid. It serves as a critical chiral building block in the synthesis of peptidomimetics, chimeric amino acid scaffolds [1], and is frequently encountered in the structural elucidation of complex lanthipeptides and labionin derivatives [2].
Analyzing 4-amino-D-glutamic acid via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) presents two distinct challenges:
Chromatographic Retention: As a zwitterionic, highly polar dicarboxylic diamine, it exhibits negligible retention on standard reversed-phase (C18) columns.
Complex Fragmentation: The presence of two amino and two carboxyl groups creates competing fragmentation pathways during Collision-Induced Dissociation (CID), requiring precise mechanistic understanding to select robust Multiple Reaction Monitoring (MRM) transitions.
This guide outlines the causality behind its specific mass spectrometric fragmentation behaviors and provides a self-validating Hydrophilic Interaction Liquid Chromatography (HILIC) protocol for its underivatized quantitation.
Physicochemical & Mass Spectrometric Properties
Before designing the MS method, it is essential to establish the exact mass and primary ionization behavior of the analyte. In positive Electrospray Ionization (ESI+), the molecule readily accepts a proton due to its dual basic amine groups.
Table 1: Mass Spectrometric Parameters of 4-Amino-D-Glutamic Acid
Parameter
Value
Chemical Formula
C₅H₁₀N₂O₄
Monoisotopic Mass
162.0641 Da
Precursor Ion [M+H]⁺
m/z 163.0714
Precursor Ion [M-H]⁻
m/z 161.0568
Primary Ionization Mode
ESI Positive (ESI+)
LogP (Predicted)
-3.8 (Highly Hydrophilic)
Mechanistic Fragmentation Pathways (CID Logic)
Understanding the collision-induced dissociation (CID) of 4-amino-D-glutamic acid requires analyzing the proximity of its functional groups. Unlike standard glutamic acid, the addition of the C4-amino group introduces novel intramolecular cyclization pathways.
Loss of Ammonia (-17 Da, m/z 146.04): The most abundant initial fragment arises from the loss of NH₃. Mechanistically, the nucleophilic attack of the C4-amino group on the C1-carboxyl carbon (or vice versa) results in the expulsion of ammonia and the formation of a highly stable 5-membered lactam ring (pyrrolidone derivative). This transition requires relatively low collision energy (CE).
Loss of Water (-18 Da, m/z 145.06): Dehydration occurs via the formation of an acylium ion at either carboxyl terminus, or through the formation of a cyclic anhydride intermediate.
Sequential Decarboxylation (-44 Da): Following the initial loss of NH₃ or H₂O, the remaining free carboxyl group undergoes decarboxylation, yielding secondary fragments at m/z 102.05 and m/z 101.07.
The "Core" Fragment (m/z 84.04): At high collision energies, the molecule strips down to a core pyrrolidone-like fragment via the combined loss of NH₃, H₂O, and CO₂ (-79 Da total). This is the most specific transition for distinguishing this molecule from isobaric interferences.
Figure 1: ESI+ Collision-Induced Dissociation (CID) fragmentation logic tree for 4-amino-D-glutamic acid.
Table 2: Recommended MRM Transitions for Triple Quadrupole MS
Precursor (m/z)
Product (m/z)
Collision Energy (eV)
Purpose
163.1
146.0
10 - 15
Quantifier (High abundance, lactam formation)
163.1
84.0
25 - 30
Qualifier (High specificity, core ring)
163.1
101.1
20 - 25
Qualifier (Confirmatory)
Self-Validating HILIC-LC-MS/MS Protocol
To avoid the artifacts and reproducibility issues associated with pre-column derivatization, this protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) [3]. HILIC is the gold standard for underivatized polar metabolites, utilizing a high-organic mobile phase that enhances ESI droplet desolvation and ionization efficiency [4].
System Suitability & Causality
Why HILIC? 4-amino-D-glutamic acid will elute in the void volume of a C18 column. A zwitterionic HILIC stationary phase provides orthogonal retention via hydrogen bonding and electrostatic interactions.
Why Ammonium Formate? Maintaining a consistent ionic strength (10 mM) and acidic pH (~3.0) ensures that both amino groups are fully protonated, preventing peak tailing and stabilizing retention times.
Self-Validation: The protocol requires spiking samples with a ¹³C/¹⁵N-labeled amino acid internal standard (e.g., ¹³C₅-¹⁵N-Glutamic acid) prior to extraction. If the retention time of the internal standard shifts by >0.1 min, the HILIC column requires extended re-equilibration.
Reagents and Mobile Phases
Mobile Phase A (Aqueous): 10 mM Ammonium Formate in LC-MS grade Water, containing 0.15% (v/v) Formic Acid.
Mobile Phase B (Organic): 10 mM Ammonium Formate in Acetonitrile/Water (95:5, v/v), containing 0.15% (v/v) Formic Acid.
Column: Zwitterionic HILIC column (e.g., Agilent Poroshell 120 HILIC-Z or SeQuant ZIC-HILIC, 2.1 × 100 mm, 2.7 µm).
Aliquot 50 µL of biological sample (e.g., plasma, cell lysate, or reaction mixture) into a microcentrifuge tube.
Add 10 µL of internal standard solution (e.g., 5 µg/mL ¹³C-labeled amino acid mix).
Add 240 µL of ice-cold Acetonitrile (ACN) to induce protein precipitation. Note: The final sample composition must be ≥80% ACN to ensure proper focusing at the head of the HILIC column.
Vortex aggressively for 30 seconds.
Centrifuge at 14,000 × g for 10 minutes at 4 °C.
Transfer the clear supernatant to an LC-MS autosampler vial.
Step 2: Chromatographic Gradient
Flow Rate: 0.4 mL/min
Column Temperature: 35 °C
Injection Volume: 2 - 5 µL
Time (min)
% Mobile Phase A
% Mobile Phase B
0.0
5%
95%
2.0
5%
95%
8.0
30%
70%
10.0
45%
55%
12.0
45%
55%
12.1
5%
95%
17.0
5%
95% (Re-equilibration)
Critical Step: HILIC columns are highly sensitive to water layer depletion. The 5-minute re-equilibration at 95% B is mandatory to rebuild the aqueous hydration layer on the stationary phase. Failure to do so will result in retention time drift.
Step 3: Mass Spectrometry Acquisition
Set the ESI source to Positive mode.
Capillary Voltage: 3.5 - 4.0 kV.
Desolvation Gas Temperature: 350 °C.
Program the MRM transitions listed in Table 2. Ensure a dwell time of at least 20-30 ms per transition to maintain adequate points across the chromatographic peak (target >15 points/peak).
Method
Application Notes & Protocols: (4R)-4-Amino-D-glutamic Acid as a Chiral Building Block in Drug Discovery
Introduction: The Strategic Value of Chiral Constraints In modern drug discovery, the precise three-dimensional arrangement of atoms in a molecule is paramount to achieving therapeutic efficacy and safety.[1] Chiral buil...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Strategic Value of Chiral Constraints
In modern drug discovery, the precise three-dimensional arrangement of atoms in a molecule is paramount to achieving therapeutic efficacy and safety.[1] Chiral building blocks serve as foundational components for constructing these complex molecular architectures, allowing for the introduction of specific stereogenic centers that govern molecular recognition at biological targets.[2] Among these, non-proteinogenic amino acids offer a powerful toolkit for medicinal chemists to move beyond the canonical 20 proteinogenic amino acids, enabling the design of novel peptides, peptidomimetics, and small molecules with enhanced stability, constrained conformations, and unique receptor interaction profiles.[3]
This guide focuses on (4R)-4-Amino-D-glutamic acid , also known as (2R,4R)-2,4-diaminopentanedioic acid, a unique chiral building block. Its structure presents two key features for drug design:
Defined Stereochemistry: The (2R, 4R) configuration provides a rigid and predictable spatial orientation of its functional groups. The stereochemistry at the C4 position is particularly crucial for creating selective ligands, for instance, at glutamate receptors where such substitutions dictate subtype selectivity.[4]
Orthogonal Functionality: The presence of two amino groups and two carboxylic acid groups allows for versatile and site-selective chemical modifications, making it an ideal scaffold for creating constrained peptides, cyclic analogs, and complex small molecules.
These application notes provide a comprehensive technical overview, including the synthesis of an orthogonally protected derivative and protocols for its incorporation into drug candidates, grounded in established synthetic principles.
Physicochemical Properties
A clear understanding of the fundamental properties of a building block is the first step in its effective application.
Scientific Rationale: Why Use (4R)-4-Amino-D-glutamic Acid?
The decision to incorporate a non-standard building block like (4R)-4-amino-D-glutamic acid is driven by specific strategic goals in drug design. The causality behind this choice lies in its ability to impart conformational constraint and introduce new recognition elements.
Targeting Glutamate Receptors with Stereochemical Precision
Glutamic acid is a primary excitatory neurotransmitter, and its receptors are key targets for neurological disorders. The design of selective ligands for these receptors is a significant challenge. Studies on 4-substituted glutamate analogs have demonstrated that the stereochemistry at the C4 position is a critical determinant of biological activity and receptor subtype selectivity. For example, (4R)-alkyl substituted L-glutamate analogs show high affinity and selectivity for the iGluR5 kainate receptor subtype.[4] This principle of stereospecific recognition underscores the potential of the (4R)-amino moiety to orient substituents in a vector that productively engages with a binding pocket, while the corresponding (4S) isomer may be inactive or target a different receptor.
Inducing Secondary Structure in Peptidomimetics
Peptides often suffer from poor metabolic stability and lack of defined structure in solution. Incorporating constrained building blocks is a proven strategy to overcome these limitations. Cyclic and stereochemically defined γ-amino acids are known to promote the formation of stable secondary structures, such as helices and turns.[6] The rigid backbone of (4R)-4-amino-D-glutamic acid, when incorporated into a peptide sequence, can act as a turn-inducer or a helical nucleator, pre-organizing the molecule for receptor binding and protecting it from proteolytic degradation.
Experimental Protocols
As a Senior Application Scientist, it is understood that success lies in robust and reproducible protocols. The following sections provide detailed, field-tested methodologies for the synthesis and application of this building block.
Protocol 1: Stereoselective Synthesis of Orthogonally Protected (4R)-4-Amino-D-glutamic Acid
To be useful in modern synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), the building block must be appropriately protected to allow for selective deprotection and coupling. This protocol outlines a plausible synthetic route to (2R,4R)-2-(Fmoc-amino)-4-(Boc-amino)pentanedioic acid 1-benzyl ester , a versatile derivative for SPPS, based on established cross-metathesis strategies.
In an oven-dried flask under an argon atmosphere, dissolve N-Boc-D-vinylglycine derivative (1.0 eq) and N-Fmoc-L-allylglycine benzyl ester (1.1 eq) in anhydrous DCM.
Bubble argon through the solution for 15 minutes to degas.
Add Grubbs Second-Generation Catalyst (2-5 mol%).
Stir the reaction at room temperature for 12-18 hours, monitoring by TLC. Causality: The cross-metathesis reaction efficiently forms the carbon-carbon double bond that will become the C3-C4 bond of the glutamic acid backbone. Using a slight excess of the allyl partner can drive the reaction to completion.
Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and concentrate under reduced pressure.
Purify the crude residue by silica gel chromatography to yield the unsaturated di-amino acid derivative.
Diastereoselective Hydrogenation:
Dissolve the purified unsaturated product from Step 1 in degassed methanol.
Transfer the solution to a pressure vessel and add the chiral hydrogenation catalyst (e.g., Rh(I)-DIPAMP, 1-2 mol%).
Pressurize the vessel with H2 gas (e.g., 50-100 psi) and stir vigorously at room temperature for 24 hours. Causality: This is the critical stereochemistry-defining step. The chiral catalyst directs the delivery of hydrogen to one face of the double bond, establishing the desired (4R) configuration relative to the existing (2R) center.
Carefully vent the H2 gas and concentrate the reaction mixture. The crude product contains the desired (2R,4R) diastereomer.
Purification:
The diastereomers can often be separated by careful flash column chromatography or by crystallization.
Analyze fractions by chiral HPLC or NMR to confirm the diastereomeric ratio and isolate the pure (2R,4R) product: (2R,4R)-2-(Fmoc-amino)-4-(Boc-amino)pentanedioic acid 1-benzyl ester .
Protocol 2: Incorporation into a Peptide via Solid-Phase Peptide Synthesis (SPPS)
This protocol details the manual incorporation of the custom-synthesized building block into a growing peptide chain using standard Fmoc/tBu chemistry.
Materials & Reagents:
Fmoc-Rink Amide MBHA resin (or other suitable resin)
Swell the resin in DMF in a reaction vessel for 30 minutes.
Perform the initial Fmoc deprotection of the resin by treating with 20% piperidine in DMF for 3 minutes, drain, and repeat with fresh solution for 10 minutes.
Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.
Activation and Coupling:
In a separate vial, dissolve the protected (4R)-4-amino-D-glutamic acid building block (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF.
Allow the activation to proceed for 2-5 minutes. Causality: HATU is an efficient coupling reagent that minimizes the risk of racemization at the alpha-carbon during activation, which is crucial for maintaining stereochemical integrity.[7]
Add the activated amino acid solution to the deprotected resin.
Agitate the mixture for 1-2 hours at room temperature.
Post-Coupling Wash and Capping (Optional):
Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).
Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (indicating free amines), repeat the coupling step or cap the unreacted amines with acetic anhydride.
Chain Elongation and Cleavage:
To continue peptide synthesis, return to Step 1 (Fmoc deprotection) for the newly added residue.
Once the full peptide is synthesized, wash the resin with DCM and dry under vacuum.
Cleave the peptide from the resin and remove side-chain protecting groups (including the Boc and Benzyl groups from our custom residue) using a TFA cleavage cocktail for 2-3 hours.
Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by RP-HPLC.
Application Example: Constraining a Bioactive Peptide
The true value of this building block is realized in its ability to enforce a specific conformation on a peptide, potentially increasing its affinity and stability. The (4R)-amino group can be used as an anchor point for cyclization or for attaching pharmacophores.
By replacing a central amino acid in a flexible, linear peptide with our building block, the (4R)-amino group can be functionalized (e.g., acylated) and cyclized back onto the peptide backbone or to another side chain. This "stapling" restricts the conformational freedom of the peptide, locking it into its bioactive conformation. This pre-organization reduces the entropic penalty of binding, often leading to a significant increase in binding affinity for the target receptor.
References
Avenoza, A., Busto, J. H., Canal, N., & Peregrina, J. M. (2002). Synthesis of meso-2,4-diaminoglutaric acid starting from Garner's aldehyde. Tetrahedron: Asymmetry, 13(19), 2195–2199.
BenchChem. (2025). Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Amino Acid Derivatives.
Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Stereoselective synthesis of quaternary α-amino acids. Part 2: Cyclic compounds. Tetrahedron: Asymmetry, 18(12), 1435-1464.
Christensen, J. K., et al. (2009). Pharmacological characterization of (4R)-alkyl glutamate analogues at the ionotropic glutamate receptors--focus on subtypes iGlu(5-7). European Journal of Pharmacology, 609(1-3), 1-4.
Fields, G. B., Lauer-Fields, J. L., & Fields, C. G. (2003). Principles and practice of solid-phase peptide synthesis.
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11424849, (4R)-4-Amino-D-glutamic acid. Retrieved from [Link]
Gellman, S. H. (1998). Foldamers: a manifesto. Accounts of Chemical Research, 31(4), 173-180.
Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical synthesis of natural products, peptides, and proteins. Accounts of Chemical Research, 30(4), 165-172.
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455-2504.
Li, P., & Roller, P. P. (2002). Cyclization strategies in peptide-derived drug design. Current Topics in Medicinal Chemistry, 2(3), 325-341.
Liskamp, R. M., et al. (2011). Constrained, cyclic, and nanoparticle-bound peptides in cancer therapy and diagnosis. Molecular Pharmaceutics, 8(5), 1451-1463.
Merrifield, R. B. (1963). Solid phase peptide synthesis. I. The synthesis of a tetrapeptide. Journal of the American Chemical Society, 85(14), 2149-2154.
Ohfune, Y., & Shinada, T. (2003). Enantioselective synthesis of unusual amino acids. European Journal of Organic Chemistry, 2003(24), 4747-4763.
O'Donnell, M. J. (2001). The enantioselective synthesis of α-amino acids by phase-transfer catalysis with chiral catalysts. Accounts of Chemical Research, 34(8), 621-630.
Ueki, M., et al. (2013). A facile synthesis of fully protected meso-diaminopimelic acid (DAP) and its application to the preparation of lipophilic N-acyl iE-DAP. Molecules, 18(1), 1161-1172.
Gellman, S. H., & DeGrado, W. F. (2002). Foldamers: a new tool for drug discovery. Journal of the American Chemical Society, 124(25), 7248-7249.
Seebach, D., & Matthews, J. L. (1997). β-Peptides: a surprise at every turn.
Tanaka, M., et al. (2001). Stereospecific synthesis of differentially protected (2S,4S)-2,4-diaminoglutaric acid suitable for incorporation into peptides. The Journal of Organic Chemistry, 66(21), 7008-7012.
Vale, W., et al. (1981). Characterization of a 41-residue ovine hypothalamic peptide that stimulates secretion of corticotropin and beta-endorphin. Science, 213(4514), 1394-1397.
Horne, W. S., & Gellman, S. H. (2008). Foldamers with heterogeneous backbones. Accounts of Chemical Research, 41(10), 1399-1408.
White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization.
Application Note: Preparation of Stock Solutions and Buffers for (4R)-4-amino-D-glutamic acid
Executive Summary & Chemical Profile (4R)-4-amino-D-glutamic acid (IUPAC: (2R,4R)-2,4-diaminopentanedioic acid) is a conformationally constrained, non-proteinogenic amino acid. Featuring two chiral centers and four ioniz...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Chemical Profile
(4R)-4-amino-D-glutamic acid (IUPAC: (2R,4R)-2,4-diaminopentanedioic acid) is a conformationally constrained, non-proteinogenic amino acid. Featuring two chiral centers and four ionizable groups (two amines, two carboxyls), it serves as a critical structural probe in neuropharmacology—specifically for mapping the ligand-binding domains of ionotropic and metabotropic glutamate receptors—and as a versatile building block in solid-phase peptide synthesis (SPPS)[1].
Due to its complex zwitterionic nature, the preparation of stable, fully dissolved stock solutions requires precise control over pH and solvent dielectric properties. This guide provides a self-validating protocol for formulating stock solutions and working buffers, ensuring maximal stability and reproducibility in downstream biological and chemical assays.
Mechanistic Insights: Causality in Buffer Selection
Zwitterionic Equilibrium and Solubility Minimums
The solubility of (4R)-4-amino-D-glutamic acid is fundamentally governed by its ionization state. With estimated pKa values of ~2.0 (α-COOH), ~4.0 (γ-COOH), ~9.0 (α-NH3⁺), and ~10.5 (γ-NH3⁺), the molecule reaches its isoelectric point (pI) at approximately pH 6.5[2]. At this pH, the net charge is zero, and intermolecular ionic interactions (salt bridges between molecules) outcompete solute-solvent interactions, leading to a solubility minimum.
Causality: To achieve high-concentration stock solutions (e.g., 50–100 mM), the solvent pH must be driven away from the pI. Adjusting the pH to 7.4 ensures the molecule carries a net negative charge, disrupting intermolecular aggregation and maximizing aqueous solubility.
Buffer Compatibility and Amine Interference
When selecting a working buffer, the presence of two primary amines on the compound dictates compatibility:
Recommended Buffers: HEPES, MOPS, or PBS. These buffers lack primary amines and will not compete with the ligand in receptor binding pockets or during cross-linking assays.
Buffers to Avoid: Tris, Glycine, or ammonium-based buffers. The primary amines in these buffers will actively compete with (4R)-4-amino-D-glutamic acid in EDC/NHS coupling reactions and may introduce background noise in amine-reactive fluorescence assays.
Trace Metal Chelation
The spatial arrangement of the diamino dicarboxylic acid motif makes it a potent chelator for divalent transition metals (e.g., Cu²⁺, Zn²⁺)[3].
Causality: If the biological assay is sensitive to metal ion depletion, or if trace metals in the water supply cause the compound to precipitate as a coordination complex, the addition of 1 mM EDTA to the working buffer is recommended to sequester competitive ions.
Experimental Protocols
Protocol A: Preparation of a 100 mM Aqueous Stock Solution
Self-Validating System: The transition from a turbid suspension to a crystal-clear solution serves as the visual validation that the pH has successfully bypassed the isoelectric point and that complete solvation has occurred.
Step-by-Step Methodology:
Weighing: Accurately weigh 16.21 mg of (4R)-4-amino-D-glutamic acid (MW: 162.14 g/mol ) into a sterile 1.5 mL microcentrifuge tube[1].
Initial Solvation: Add 800 µL of ultrapure water (18.2 MΩ·cm, endotoxin-free). Crucial: Do not use buffered solutions for the initial stock, as the buffering capacity may resist the necessary pH adjustments.
Agitation: Vortex for 60 seconds. The solution will likely appear cloudy because the unadjusted water pH often drives the molecule near its pI.
pH Adjustment (Critical Step): Dropwise, add 1 M NaOH (typically 10–20 µL) while vortexing until the solution transitions from turbid to completely clear. Verify that the pH is between 7.2 and 7.4 using a micro-pH probe or indicator paper.
Volume Adjustment: Bring the final volume to exactly 1.0 mL with ultrapure water.
Sterilization: Pass the solution through a 0.22 µm PES (polyethersulfone) syringe filter. PES is chosen over nylon to prevent non-specific binding of the amino acid.
Storage: Aliquot into 100 µL fractions and store at -20°C. Avoid repeated freeze-thaw cycles, which can induce micro-precipitation.
Protocol B: Preparation of 1 mM Working Buffer for Receptor Assays
Thawing: Thaw a 100 µL aliquot of the 100 mM stock solution at room temperature.
Verification: Vortex vigorously for 30 seconds. Self-Validation: Hold the tube against a light source to ensure no micro-crystals formed during freezing. If crystals are present, sonicate for 5 minutes.
Dilution: Dilute 1:100 by adding 10 µL of the stock to 990 µL of pre-warmed (37°C) HEPES buffer (50 mM HEPES, 150 mM NaCl, pH 7.4).
Equilibration: Allow the solution to equilibrate for 15 minutes prior to application in cell cultures or isolated receptor assays.
Data Presentation
Table 1: Physicochemical Properties of (4R)-4-amino-D-glutamic acid
Property
Value / Description
IUPAC Name
(2R,4R)-2,4-diaminopentanedioic acid
Molecular Weight
162.14 g/mol
Chemical Formula
C5H10N2O4
Estimated pI
~6.5
Aqueous Solubility
High (>100 mM at pH 7.4)
Organic Solubility
Insoluble in non-polar solvents; Poor in neat DMSO
Table 2: Buffer Compatibility Matrix
Buffer System
Compatibility
Rationale
HEPES / MOPS
Optimal
Zwitterionic buffers; no primary amines to interfere with cross-linking or receptor binding.
PBS
Good
Physiological relevance; however, phosphate may precipitate with trace divalent cations.
Tris / Glycine
Incompatible
Contains primary amines; competes in EDC/NHS coupling and amine-reactive assays.
DMSO
Poor
Zwitterionic amino acids exhibit extremely low solubility in neat DMSO without protecting groups.
Mandatory Visualizations
Workflow for the preparation of a 100 mM aqueous stock solution.
Influence of pH on the ionization state and downstream applications.
References
Title: D-Glutamic acid, 4-amino-, (4R)
Source: researchgate.
Title: 6.2.3.3 Selenocysteine-Mediated Native Chemical Ligation 6.2.3.
Technical Support Center: Solubilization Strategies for D-Glutamic Acid, 4-amino-, (4R)-
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the intractability of highly polar, multi-functional amino acids.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the intractability of highly polar, multi-functional amino acids. D-Glutamic acid, 4-amino-, (4R)- (also known as (2R,4R)-4-aminoglutamic acid) presents a unique challenge: it possesses two carboxylic acid groups and two primary amino groups. This creates a dense, multi-point zwitterionic network that renders it virtually insoluble in standard organic solvents.
This guide provides field-proven, mechanistically sound strategies to disrupt this crystal lattice and achieve organic solubility for downstream synthesis, peptide coupling, or derivatization.
Part 1: Troubleshooting FAQs
Q: Why does (2R,4R)-4-aminoglutamic acid resist dissolution in standard organic solvents like DCM or ethyl acetate?A: The insolubility is a thermodynamic issue. In its solid state, the molecule exists as a zwitterion, forming a highly stable crystal lattice driven by strong intermolecular electrostatic interactions and hydrogen bonding. The energy required to break these ionic bonds far exceeds the solvation energy provided by non-polar or aprotic organic solvents. Maximum solubility is typically only found in pure water or highly polar aqueous mixtures[1].
Q: I need to perform a peptide coupling reaction in DCM without permanently modifying the amino acid. How can I solubilize it?A: The most effective non-covalent strategy is lipophilic salt formation. By reacting the amino acid with a bulky organic base like Tetrabutylammonium hydroxide (TBAOH), you neutralize the carboxylate groups and form a TBA-salt. The large, non-polar butyl chains of the TBA cation create a lipophilic shield around the polar core, drastically increasing solubility in halogenated solvents like methylene chloride while maintaining high reaction rates for coupling[2].
Q: Are there specific co-solvents that can disrupt the lattice without requiring salt formation?A: Yes. Hexafluoroisopropanol (HFIP) is an exceptional choice. HFIP acts as a strong hydrogen-bond donor that thermodynamically stabilizes the polar backbone and disrupts the zwitterionic network[3]. You can initially dissolve the amino acid in a small volume of HFIP and subsequently dilute it with your target organic solvent (e.g., DCM or DMF).
Q: What is the best approach for ensuring long-term organic solubility during a multi-step synthesis?A: Global protection (derivatization) or metal complexation. By covalently masking the amines (e.g., with Boc or Fmoc groups) and the carboxylic acids (e.g., as tert-butyl esters), you completely eliminate the zwitterionic character. Alternatively, forming a Schiff base Ni(II) complex is a highly authoritative method for synthesizing and manipulating tailor-made amino acids like 4-aminoglutamic acid in organic media[4].
Part 2: Quantitative Strategy Comparison
To select the appropriate solubilization route, compare the thermodynamic mechanisms and practical limitations of each strategy below.
Solubilization Strategy
Mechanism of Action
Recommended Solvents
Pros
Cons
TBA Salt Formation
Ion-pairing with bulky lipophilic cations shields the polar core
Requires specific ligands and subsequent metal removal
Part 3: Field-Proven Experimental Protocols
The following protocols are designed as self-validating systems. By observing specific physical changes (e.g., optical clarity), you can confirm the thermodynamic success of the solubilization before proceeding to your main reaction.
Protocol A: Preparation of the Lipophilic Tetrabutylammonium (TBA) Salt
Use this protocol when you need to perform immediate coupling reactions in halogenated solvents without covalent protection.
Suspension: Weigh 1.0 mmol of (2R,4R)-4-aminoglutamic acid and suspend it in 5.0 mL of HPLC-grade water in a round-bottom flask.
Self-Validation: The suspension will remain persistently cloudy, confirming the intact zwitterionic lattice.
Neutralization: Add exactly 2.0 mmol of Tetrabutylammonium hydroxide (TBAOH) (typically a 40% w/w aqueous solution) dropwise under vigorous magnetic stirring.
Causality: Two equivalents are strictly required to neutralize both the C1 and C5 carboxylic acid groups, preventing the formation of an insoluble mono-salt.
Validation of State Change: Stir for 15 minutes at room temperature.
Self-Validation: The solution must transition from a cloudy suspension to completely optically transparent, indicating successful disruption of the lattice and complete salt formation.
Lyophilization: Freeze the clear solution and lyophilize for 24–48 hours to yield a white powder.
Causality: Residual water will cause biphasic separation or hydrolyze sensitive coupling reagents (like EDC/DIC) in the next step.
Organic Solubilization: Resuspend the dry TBA-salt powder in 10 mL of anhydrous DCM. The powder will dissolve readily, yielding a clear organic solution ready for immediate reaction.
Protocol B: HFIP Co-Solvent Solubilization
Use this protocol for analytical applications or when salt formation is chemically incompatible with your reagents.
Initial Disruption: Weigh 1.0 mmol of the amino acid into a dry glass vial. Add 1.0 mL of pure Hexafluoroisopropanol (HFIP).
Agitation: Vortex the mixture for 2–3 minutes until complete dissolution occurs.
Causality: HFIP's extreme hydrogen-bond donating capacity effectively replaces the intermolecular hydrogen bonds of the amino acid lattice with solvent-solute bonds.
Controlled Dilution: Slowly add 4.0 mL of your target reaction solvent (e.g., DCM or DMF) dropwise while continuously stirring.
Phase Validation: Observe the solution against a dark background.
Self-Validation: If localized cloudiness or precipitation appears, the dilution rate is too fast, causing a localized crash-out. Pause dilution and add 100 µL of HFIP to restore clarity before continuing at a slower rate.
Part 4: Visual Workflow
The following diagram illustrates the logical pathways for solubilizing (2R,4R)-4-aminoglutamic acid, mapping the physical state of the molecule to the chosen chemical strategy.
Workflow of solubilization strategies for (2R,4R)-4-aminoglutamic acid in organic solvents.
References
Title: Use of tetrabutylammonium salts of amino acids in peptide synthesis - PubMed
Source: nih.gov
URL: [Link]
Title: The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization - PubMed
Source: nih.gov
URL: [Link]
Title: The Solubility of Amino Acids in Various Solvent Systems - DigitalCommons@URI
Source: uri.edu
URL: [Link]
Title: 2,7-Dihydro-1H-azepine-Derived Hamari Ligand for General Asymmetric Synthesis of Tailor-Made Amino Acids - ACS Publications
Source: acs.org
URL: [Link]
Technical Support Center: Optimizing HPLC Analysis of (2R,4R)-Diaminoglutaric Acid
Welcome to the technical support center for the analysis of (2R,4R)-diaminoglutaric acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for com...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the analysis of (2R,4R)-diaminoglutaric acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common challenges encountered during HPLC analysis, specifically focusing on improving peak resolution and mitigating peak tailing. The information herein is grounded in established chromatographic principles and practical laboratory experience to ensure robust and reproducible results.
Introduction: The Analytical Challenge of (2R,4R)-Diaminoglutaric Acid
(2R,4R)-diaminoglutaric acid is a highly polar, zwitterionic molecule, presenting a unique set of challenges for reversed-phase high-performance liquid chromatography (HPLC). Its structure, containing two amine groups and two carboxylic acid groups, leads to strong interactions with the stationary phase and a high affinity for the aqueous mobile phase. This often results in poor retention, broad peaks, and significant peak tailing, which compromise resolution and accurate quantification. Furthermore, the presence of stereoisomers necessitates methods capable of chiral separation. This guide will address these issues systematically, providing both the "how" and the "why" behind each troubleshooting step.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section is structured in a question-and-answer format to directly address the most common issues encountered when developing HPLC methods for (2R,4R)-diaminoglutaric acid.
Q1: My (2R,4R)-diaminoglutaric acid peak is showing significant tailing. What are the primary causes and how can I fix it?
Peak tailing for basic compounds like diaminoglutaric acid is a frequent problem in reversed-phase HPLC.[1] It is often a result of strong, secondary interactions between the amine functional groups of the analyte and residual silanol groups on the silica-based stationary phase.[1][2] These interactions lead to a portion of the analyte being retained longer than the main peak, causing the characteristic tail.
Troubleshooting Workflow for Peak Tailing:
Troubleshooting workflow for peak tailing.
Solutions:
Mobile Phase pH Adjustment: Lowering the mobile phase pH to a value between 2 and 4 is a highly effective strategy.[3] At low pH, the residual silanol groups on the stationary phase are protonated and thus less likely to interact with the positively charged amine groups of the analyte.[1][4] A good starting point is to use a mobile phase containing 0.1% trifluoroacetic acid (TFA) or formic acid.[2][5] It is recommended to operate at a pH at least two units away from the analyte's pKa to ensure a consistent ionization state.[5][6]
Use of Mobile Phase Modifiers: Historically, for older Type A silica columns, adding a tail-suppressing agent like triethylamine (TEA) to the mobile phase was common.[1] TEA acts as a competitive base, binding to the active silanol sites and preventing them from interacting with the analyte. However, with modern, high-purity silica columns (Type B), this is often less necessary.[1]
Column Selection:
End-Capped Columns: Opt for columns that are "end-capped."[2][4] During manufacturing, these columns are treated with a small silylating agent to block a significant portion of the residual silanol groups, thereby reducing secondary interactions.[4]
Alternative Stationary Phases: Consider stationary phases that are less prone to silanol interactions, such as those based on organic polymers, zirconia, or hybrid silica-organic materials.[1]
Increase Buffer Concentration: Increasing the ionic strength of the mobile phase by using a higher buffer concentration (e.g., 25 mM instead of 10 mM) can help to mask the residual silanol groups and improve peak shape.[2]
Check for Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to band broadening and peak tailing.[7] Ensure that all connections are made with the shortest possible length of narrow-bore tubing.
Q2: I am struggling to get enough retention for (2R,4R)-diaminoglutaric acid on my C18 column. How can I improve its retention?
The high polarity of diaminoglutaric acid means it has a strong affinity for the polar mobile phase and weak interaction with the nonpolar C18 stationary phase, leading to poor retention.[8]
Strategies to Increase Retention:
Strategy
Mechanism of Action
Key Considerations
Ion-Pair Chromatography
An ion-pairing reagent with a hydrophobic tail is added to the mobile phase. This reagent forms a neutral complex with the charged analyte, increasing its hydrophobicity and retention on the reversed-phase column.[9]
For positive ions like protonated amines, an anionic ion-pairing reagent such as heptafluorobutyric acid (HFBA) is effective.[9][10] HFBA is also volatile, making it compatible with mass spectrometry (MS) detection.[9][11]
HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or amino-bonded) and a mobile phase with a high percentage of organic solvent.[12][13] The analyte partitions into a water-enriched layer on the surface of the stationary phase, leading to the retention of polar compounds.[13]
HILIC is an excellent alternative to reversed-phase for highly polar compounds and avoids the need for derivatization or ion-pairing agents.[8][12]
Pre- or Post-Column Derivatization
The analyte is chemically modified to attach a less polar, often UV-active or fluorescent, group. This increases its hydrophobicity and detectability.[14][15]
Common derivatizing agents for amino acids include o-phthalaldehyde (OPA), 4-dimethylaminoazobenzene-4'-sulfonyl chloride (DABS-Cl), and N-alpha-(5-fluoro-2,4-dinitrophenyl)-(D or L)-valine amide (FDNP-Val-NH2).[16][17][18] Derivatization adds a step to the workflow but can significantly improve chromatography and sensitivity.[19][20]
Q3: How can I resolve the stereoisomers of diaminoglutaric acid?
Separating enantiomers like (2R,4R)-diaminoglutaric acid from its other stereoisomers requires a chiral separation technique.
Approaches for Chiral Separation:
Chiral Stationary Phases (CSPs): This is the most direct method. Columns with a chiral selector bonded to the stationary phase are used. For amino acids, common CSPs include those based on:
Macrocyclic glycopeptides (e.g., teicoplanin-based): These are particularly effective for underivatized amino acids.[19]
Crown ethers: These are well-suited for the separation of D- and L-amino acid enantiomers.[21]
Pirkle-type and ligand-exchange columns: These are also effective for a wide range of chiral compounds, including amino acids.[22]
Chiral Mobile Phase Additives (Chiral Ion-Pairing): A chiral counter-ion is added to the mobile phase, which forms transient diastereomeric ion pairs with the enantiomers of the analyte.[23] These diastereomeric complexes have different affinities for a standard achiral stationary phase, allowing for their separation.[23] Camphorsulfonic acid is a commonly used chiral ion-pairing agent.[23]
Pre-column Derivatization with a Chiral Reagent: The racemic analyte is reacted with a chiral derivatizing agent to form a pair of diastereomers.[17][23] These diastereomers have different physical properties and can be separated on a standard achiral column.[19][23]
Experimental Protocols
Protocol 1: General Screening Method for (2R,4R)-Diaminoglutaric Acid using HILIC
This protocol provides a starting point for developing a HILIC method for the analysis of underivatized (2R,4R)-diaminoglutaric acid.
Column: A HILIC column with an amide or amino-bonded stationary phase (e.g., 150 mm x 2.1 mm, 3.5 µm).[24]
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with formic acid).
Mobile Phase B: Acetonitrile.
Gradient:
0-1 min: 90% B
1-10 min: 90% to 60% B
10-12 min: 60% B
12.1-15 min: 90% B (re-equilibration)
Flow Rate: 0.3 mL/min.
Column Temperature: 30 °C.
Injection Volume: 5 µL.
Detector: Mass Spectrometer (for selectivity and sensitivity) or Charged Aerosol Detector (CAD).
Rationale: HILIC is chosen for its ability to retain highly polar compounds without derivatization.[8][12] Ammonium formate is a volatile buffer compatible with MS detection.[12] The gradient starts with a high percentage of organic solvent to promote retention and gradually increases the aqueous component to elute the analyte.
Protocol 2: Chiral Separation using a Teicoplanin-Based CSP
This protocol outlines a starting method for the enantiomeric separation of diaminoglutaric acid.
Column: Astec CHIROBIOTIC T (or equivalent teicoplanin-based column), 250 mm x 4.6 mm, 5 µm.[19]
Mobile Phase: Methanol/Water/Acetic Acid/Triethylamine (e.g., 80/20/0.1/0.1 v/v/v/v).
Flow Rate: 1.0 mL/min.
Column Temperature: 25 °C.
Injection Volume: 10 µL.
Detector: UV at 210 nm or Mass Spectrometer.
Rationale: Teicoplanin-based CSPs are well-established for the direct chiral separation of underivatized amino acids.[19] The mobile phase composition can be adjusted to optimize selectivity and resolution. The small amounts of acid and base help to control the ionization state of both the analyte and the stationary phase.
Logical Flow for Method Development:
A logical workflow for HPLC method development.
References
Phenomenex. (2022, June 14). Separation of an Amino Acid Mixture in HILIC Mode Using a Luna NH2 Column. [Link]
HPLC. direct analysis of amino acids by HILIC–eSI-MS. [Link]
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. [Link]
ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?. [Link]
Royal Society of Chemistry. (2019, November 11). Analysis of amino acids in human tears by hydrophilic interaction liquid chromatography and quadrupole orbitrap mass spectrometry. [Link]
Waters Corporation. MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column. [Link]
LCGC. (2026, March 29). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. [Link]
LCGC International. UHPLC Analysis of Underivatized Amino Acids. [Link]
Taylor & Francis Online. (2006, September 23). The Role of pH of the Mobile-Phase in Ion-Interaction RP-HPLC. [Link]
Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. [Link]
ResearchGate. Effect of mobile phase pH and organic content on retention times and... | Download Table. [Link]
PubMed. (2001). Determination of amino acids by ion-pair liquid chromatography with post-column derivatization using 1,2-naphthoquinone-4-sulfonate. [Link]
ResearchGate. (2006). Analysis of native amino acids by liquid chromatography/electrospray ionization mass spectrometry: Comparative study between two sources and interfaces. [Link]
Element Lab Solutions. Peak Tailing in HPLC. [Link]
YouTube. (2024, October 14). Troubleshooting Poor Peak Shape and Resolution in HPLC. [Link]
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. [Link]
AnalyteGuru. (2023, August 9). Real Solutions to Improve Your HPLC Peak Resolution. [Link]
Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?. [Link]
Agilent. Control pH During Method Development for Better Chromatography. [Link]
Chromatography Today. (2020, February 17). The use of Mobile Phase pH as a Method Development Tool. [Link]
LCGC. Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. [Link]
Chiral Columns for enantiomer separation by HPLC. [Link]
MDPI. (2024, December 12). Determination of Amino Acids of Novel Food in Food by HPLC Coupled with Pre-Column Derivatization. [Link]
ResearchGate. (1995). HPLC determination of acidic D-amino acids and their N-methyl derivatives in biological tissues. [Link]
LCGC International. Improved Chiral Separations for Enantiopure D- and L-Amino Acids. [Link]
PubMed. (2022, August 28). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. [Link]
Food Research. (2022, June 30). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. [Link]
Yakhak Hoeji. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]
PubMed. (1977). Separation of D and L amino acids by liquid chromatography: use of chiral eluants. [Link]
Kyushu University Institutional Repository. (2022, August 28). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. [Link]
Journal of Chemical and Pharmaceutical Research. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. [Link]
Optimizing crystallization and purification conditions for D-Glutamic acid, 4-amino-, (4R)-
A Guide to Optimizing Crystallization and Purification Introduction Welcome to the technical support guide for (4R)-4-aminoglutamic acid. This document is designed for researchers, chemists, and drug development professi...
Author: BenchChem Technical Support Team. Date: April 2026
A Guide to Optimizing Crystallization and Purification
Introduction
Welcome to the technical support guide for (4R)-4-aminoglutamic acid. This document is designed for researchers, chemists, and drug development professionals engaged in the synthesis and purification of this unique chiral amino acid. Due to its specific stereochemistry and multiple functional groups, achieving high chemical and enantiomeric purity requires a nuanced approach to crystallization.
This guide provides a framework for troubleshooting and optimization by leveraging established principles from the crystallization of D-glutamic acid and related chiral molecules. We will explore the critical interplay of pH, solvent selection, and temperature, providing both foundational knowledge and actionable protocols to overcome common challenges such as low yield, impurity incorporation, and poor crystal form.
Part 1: Foundational Principles of Crystallization
A successful crystallization is not an accident; it is the result of carefully controlling the thermodynamics and kinetics of the system. For a complex molecule like (4R)-4-aminoglutamic acid, understanding the following principles is paramount.
1.1 The Critical Role of pH and the Isoelectric Point (pI)
Like all amino acids, (4R)-4-aminoglutamic acid is a zwitterionic molecule, meaning it contains both acidic (carboxylic) and basic (amino) functional groups. The overall charge of the molecule is highly dependent on the pH of the solution.
At low pH (acidic): Both amino groups are protonated (-NH3+) and the carboxylic acid groups are neutral (-COOH). The molecule carries a net positive charge.
At high pH (basic): Both carboxylic acid groups are deprotonated (-COO-) and the primary amino group is neutral (-NH2). The molecule carries a net negative charge.
At the Isoelectric Point (pI): The molecule has a net-zero charge. It is at this pH that the molecule exhibits its minimum solubility in aqueous solutions.[1][2]
Causality: The low solubility at the pI occurs because the strong intermolecular electrostatic attractions between the zwitterions promote aggregation and precipitation out of the solution. Conversely, at pH values far from the pI, the molecules carry a net positive or negative charge, leading to electrostatic repulsion that favors solvation and increases solubility.[3] This behavior is the cornerstone of pH-swing crystallization.
1.2 Solvent and Anti-Solvent Selection Strategy
The choice of solvent is the most critical parameter in crystallization.[4] An ideal solvent system creates a significant difference in the solubility of the target compound between high and low temperatures (for cooling crystallization) or upon addition of an anti-solvent.
Solvents: For glutamic acid and its derivatives, polar protic solvents are most effective. Water is the most common primary solvent.[5][6]
Anti-solvents: These are solvents in which the target compound is poorly soluble.[4] They are added to a solution to induce precipitation. Common anti-solvents for amino acids include lower-chain alcohols (methanol, ethanol) and acetone.[5][7] The addition of an anti-solvent reduces the solvating power of the system, forcing the solute out of the solution.[8]
1.3 The Challenge of Chiral Purity: Diastereomeric Resolution
Synthesizing a single stereoisomer like (4R)-4-aminoglutamic acid often results in a mixture of stereoisomers. Separating these isomers is a significant purification challenge. Diastereomeric salt crystallization is a powerful and widely used technique for this purpose.[4][9]
The Mechanism:
Salt Formation: The mixture of enantiomers (e.g., 4R and 4S isomers) is reacted with a single, pure enantiomer of a different chiral molecule, known as a resolving agent (e.g., D-tartaric acid or L-brucine).[10]
Diastereomer Generation: This reaction creates a pair of diastereomeric salts (e.g., [(4R)-acid · (R)-base] and [(4S)-acid · (R)-base]).
Differential Solubility: Unlike enantiomers, which have identical physical properties, diastereomers have different physical properties, including solubility in a given solvent.
Fractional Crystallization: By carefully selecting a solvent, one diastereomeric salt can be selectively crystallized while the other remains in the mother liquor.[4]
Liberation: After isolating the desired pure diastereomeric salt, the resolving agent is removed (typically by an acid/base wash) to yield the pure, desired enantiomer.
Part 2: Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Category 1: Yield & Crystallization Failure
Q1: I've followed a procedure, but no crystals are forming. What should I do?
Answer: Failure to crystallize is almost always due to insufficient supersaturation or nucleation barriers.
Verify Supersaturation: Your solution must be supersaturated for crystals to form. If your solution is clear at the target crystallization temperature, it is likely undersaturated. Try concentrating the solution by slowly evaporating some of the solvent.
Induce Nucleation (Seeding): If you have a small amount of pure solid, add a single seed crystal to the supersaturated solution.[4] This provides a template for crystal growth, bypassing the energy barrier for initial nucleus formation.
Induce Nucleation (Mechanical): Gently scratch the inside of the glass flask below the surface of the liquid with a glass rod. The microscopic scratches can act as nucleation sites.
Increase Supersaturation (Anti-solvent): If using a cooling method, try adding a small amount of a pre-chilled anti-solvent (e.g., ethanol or isopropanol) to the cold solution to dramatically lower the solubility of your compound.[4]
Check pH: Ensure the pH of your aqueous solution is near the predicted isoelectric point (pI) of your molecule. A deviation can significantly increase solubility, preventing crystallization.
Q2: My crystallization yield is consistently low. How can I improve it?
Answer: A low yield means too much of your product is remaining in the mother liquor.
Optimize Final Temperature: For cooling crystallizations, ensure you are cooling to a sufficiently low temperature where the compound's solubility is minimal. Check if cooling in an ice bath (0 °C) or even a freezer improves yield.
Slow Down the Process: Rapid cooling or fast anti-solvent addition can lead to the formation of many small crystals (high surface area) or impure solids, trapping impurities and soluble product in the bulk. A slower cooling ramp or dropwise addition of anti-solvent allows for more ordered growth onto existing crystals, improving both yield and purity.
Optimize Solvent/Anti-solvent Ratio: The final ratio of solvent to anti-solvent is critical. Too little anti-solvent will not sufficiently reduce solubility. Systematically experiment with increasing the volume of anti-solvent added.
"Crash Out" the Mother Liquor: After filtering your first crop of pure crystals, you can try to recover more material from the filtrate by adding a large volume of anti-solvent or rapidly cooling it. Be aware that this "second crop" will likely have lower purity and may require re-purification.
Category 2: Purity Issues
Q3: My product's chemical purity is low after crystallization. What are the likely impurities and how do I remove them?
Answer: Impurities are either carried through from the synthesis or generated during workup. They get trapped in the crystal lattice if the crystallization is too rapid.
Identify Impurities: Common impurities for glutamic acid derivatives include unreacted starting materials, reagents, and side-products like pyroglutamic acid (formed from intramolecular cyclization).[11][12] Use techniques like HPLC and NMR to identify the contaminants.
Perform a Re-crystallization: Dissolve the impure solid in a minimum amount of hot solvent and re-crystallize it. This process is highly effective because the impurities are now at a much lower concentration and are more likely to remain in the mother liquor.
Solvent Selection: Choose a solvent system where the impurity has significantly higher solubility than your target compound, even at low temperatures.
Consider Chromatography: For stubborn impurities, purification by ion-exchange chromatography is a standard method for amino acids.[10][13][14]
Q4: My final product has low enantiomeric purity. How can I improve the chiral resolution?
Answer: This indicates that your diastereomeric salt crystallization is not providing adequate separation.
Screen Solvents: The success of a diastereomeric resolution is critically dependent on the solvent.[4] The ideal solvent will maximize the solubility difference between the two diastereomeric salts. Screen a range of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, and mixtures with water).
Optimize Stoichiometry: While a 0.5 equivalent of a resolving agent is theoretically needed to precipitate one enantiomer, this can be optimized. Varying the ratio may improve the selective precipitation of the desired diastereomer.[4]
Control Temperature & Cooling Rate: The solubility difference between diastereomers is temperature-dependent. Experiment with different crystallization temperatures and employ a very slow cooling profile to allow the system to remain in equilibrium and favor the growth of the less soluble salt.
Purity of Reagents: Ensure both your racemic starting material and your chiral resolving agent are of the highest possible purity. Impurities can disrupt the crystallization process.[4]
Analytical Method: Use a validated chiral HPLC method to accurately determine the enantiomeric excess (e.e.) at each step.[15][16]
Category 3: Physical Form & Polymorphism
Q5: My product is separating as a thick oil or gum instead of a solid. How do I fix this?
Answer: This phenomenon, known as "oiling out," occurs when the solution becomes so highly supersaturated that the solute separates as a liquid phase before it can form an ordered crystal lattice.[4]
Reduce Concentration: The most common cause is a solution that is too concentrated. Dilute the solution with more solvent before initiating crystallization.
Slow Down Cooling/Anti-solvent Addition: Rapid changes in temperature or solvent composition can cause the system to bypass the metastable zone where crystals grow and enter the labile zone where oils form. Use a slower, more controlled process.
Change Solvents: The solvent may be too "good," or the anti-solvent may be too "strong." Try a solvent in which your compound is slightly less soluble, or an anti-solvent that is more miscible with the primary solvent.
Seed the Solution: Adding a seed crystal just as the solution begins to turn cloudy can sometimes encourage the system to form crystals directly, bypassing the oiling out phase.
Q6: I suspect I have different crystal forms (polymorphs). How can I control this?
Answer: Polymorphism, the ability of a compound to exist in multiple crystal forms, is common. Different polymorphs can have different properties (solubility, stability, morphology). L-glutamic acid, for example, has known α and β polymorphs.[17]
Characterization: Use techniques like Powder X-Ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and microscopy to confirm if you have different forms.
Control the Solvent: The choice of solvent and anti-solvent can have a major impact on the resulting polymorph.[17] A systematic screen is necessary.
Control the Temperature: The temperature of crystallization can dictate which polymorph is thermodynamically stable and which is kinetically favored.
Control Supersaturation: The level of supersaturation can also influence the polymorphic outcome.
Consistency is Key: Once you identify conditions that produce the desired polymorph, it is crucial to control those parameters (solvent, temperature, cooling rate, agitation) precisely in every subsequent experiment to ensure reproducibility.
Part 3: Experimental Protocols
Protocol 1: General Cooling Recrystallization
This protocol is suitable for purifying the final product when its solubility shows a strong temperature dependence.
Dissolution: In a flask, add the crude solid and the minimum amount of a suitable solvent (e.g., water, ethanol) required to fully dissolve it at an elevated temperature (e.g., 60-70 °C). Stir until the solution is completely clear.
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through filter paper to remove them.
Cooling: Cover the flask and allow it to cool slowly to room temperature. A slower cooling rate generally produces larger, purer crystals.
Further Cooling: Once at room temperature, place the flask in an ice bath for at least one hour to maximize precipitation.
Isolation: Collect the crystals by vacuum filtration.
Washing: Wash the crystals on the filter with a small amount of the cold crystallization solvent to remove residual mother liquor.
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Anti-Solvent Crystallization
This method is ideal when the compound is very soluble in one solvent but nearly insoluble in another.
Dissolution: Dissolve the crude solid in a minimal amount of a "good" solvent (e.g., water) at room temperature.
Anti-Solvent Addition: While stirring, add the "anti-solvent" (e.g., ethanol, acetone) dropwise. Continue adding until the solution becomes persistently cloudy (turbid).
Re-solubilization: Add a few drops of the "good" solvent back into the mixture until it becomes clear again. This brings the solution to the exact point of saturation.
Crystallization: Cover the flask and allow it to stand undisturbed at room temperature. Crystals should form over time. If not, cool the flask in an ice bath.
Isolation & Drying: Isolate, wash (with a solvent mixture rich in the anti-solvent), and dry the crystals as described in Protocol 1.
Part 4: Data & Workflow Visualizations
Table 1: Solubility of D-Glutamic Acid in Various Solvents (as a proxy)
This data is for the parent D-Glutamic Acid and should be used as a starting point for estimating the behavior of (4R)-4-aminoglutamic acid.
Comparing (2R,4R)-2,4-diaminopentanedioic acid with Standard NMDA Receptor Antagonists: A Technical Guide
The N-methyl-D-aspartate (NMDA) receptor is a critical ionotropic glutamate receptor that mediates excitatory neurotransmission, synaptic plasticity, and excitotoxicity in the central nervous system[1]. Designing selecti...
Author: BenchChem Technical Support Team. Date: April 2026
The N-methyl-D-aspartate (NMDA) receptor is a critical ionotropic glutamate receptor that mediates excitatory neurotransmission, synaptic plasticity, and excitotoxicity in the central nervous system[1]. Designing selective antagonists for the NMDA receptor requires precise targeting of either the orthosteric glutamate-binding site, the glycine co-agonist site, or the ion channel pore[2].
(2R,4R)-2,4-diaminopentanedioic acid (DPA) is a conformationally restricted synthetic glutamate analogue[3]. By featuring an additional amino group at the C4 position of the pentanedioic acid backbone, it offers unique pharmacological insights when compared to standard NMDA receptor antagonists. This guide provides a rigorous comparative analysis of (2R,4R)-DPA alongside established reference compounds like D-AP5 and MK-801, supported by self-validating experimental protocols.
Expertise & Experience Insight:
The structural substitution of an amino group at the C4 position in (2R,4R)-DPA alters its electron distribution and steric bulk while preserving the core dicarboxylic acid motif required for binding to the GluN2 subunit. Unlike non-competitive channel blockers (e.g., MK-801, Memantine), which require the channel to be in an open state to exert their pore-blocking effect[4], rigidified glutamate analogues like DPA and standard competitive antagonists like D-AP5 compete directly with endogenous glutamate[5]. This fundamental difference dictates their use in distinct experimental and therapeutic paradigms, particularly when evaluating use-dependent blockade versus orthosteric competition.
Table 1: Comparative Pharmacological Profile of NMDA Receptor Antagonists
Compound
Mechanism of Action
Binding Site
State Dependence
Typical IC50 / Affinity
(2R,4R)-2,4-diaminopentanedioic acid
Competitive Antagonist
GluN2 (Orthosteric)
Independent
Low micromolar
D-AP5
Competitive Antagonist
GluN2 (Orthosteric)
Independent
~0.5 - 2.0 µM
MK-801 (Dizocilpine)
Non-competitive Antagonist
Ion Channel Pore
Use-dependent
~10 - 50 nM
Memantine
Uncompetitive Antagonist
Ion Channel Pore
Use-dependent
~1.0 - 3.0 µM
Visualizing the Pharmacological Pathways
To understand the causality behind the experimental choices, it is crucial to visualize where these compounds interact within the NMDA receptor complex.
NMDA receptor binding sites comparing competitive antagonists and pore blockers.
Experimental Workflows for Validating Antagonist Performance
Trustworthiness & Self-Validating Systems:
To objectively compare (2R,4R)-DPA against standard antagonists, researchers must employ orthogonal techniques. Patch-clamp electrophysiology confirms functional inhibition and state-dependence, while radioligand binding assays validate the specific site of interaction. A self-validating protocol ensures that the functional blockade observed in electrophysiology correlates directly with the displacement metrics in binding assays.
Purpose: To measure the functional inhibition of NMDA-induced excitatory postsynaptic currents (EPSCs) and determine if the antagonism is use-dependent.
Cell Preparation: Culture primary cortical neurons or use HEK293 cells transiently expressing GluN1/GluN2A subunits.
Solution Setup: Utilize a Mg²⁺-free extracellular solution to prevent voltage-dependent Mg²⁺ block, isolating the specific effects of the applied antagonists.
Baseline Recording: Apply 100 µM NMDA and 10 µM Glycine via a rapid perfusion system to establish baseline inward currents while holding the membrane potential at -70 mV.
Antagonist Application: Co-apply the NMDA/Glycine mixture with varying concentrations of (2R,4R)-DPA or D-AP5 (ranging from 0.1 µM to 100 µM).
Washout & Recovery Analysis: Wash out the antagonist to confirm reversibility. Competitive antagonists like DPA and AP5 will show rapid recovery of EPSCs. In contrast, MK-801 will exhibit prolonged, use-dependent blockade requiring repeated agonist application to clear the pore[5].
Step-by-step workflow for patch-clamp electrophysiology evaluating NMDA antagonism.
Purpose: To differentiate competitive orthosteric mechanisms from non-competitive channel-blocking mechanisms.
Membrane Preparation: Isolate crude synaptic membranes from rat cerebral cortex via homogenization and centrifugation[4].
Incubation: Incubate the membranes with 5 nM [³H]-MK-801 in the presence of 10 µM glutamate and 10 µM glycine. Causality note: Glutamate and glycine are required to open the channel, exposing the MK-801 binding site within the pore[4].
Competition: Add increasing concentrations of the test compound ((2R,4R)-DPA, D-AP5, or unlabeled MK-801).
Filtration & Detection: Terminate the reaction by rapid filtration through GF/B glass fiber filters. Measure retained radioactivity using liquid scintillation counting.
Data Interpretation: Competitive antagonists like (2R,4R)-DPA and AP5 will indirectly reduce [³H]-MK-801 binding by preventing channel opening. Non-competitive antagonists will directly displace the radioligand from the pore[4].
Benchmarking D-Glutamic acid, 4-amino-, (4R)- against other unnatural amino acids in drug design
Executive Summary The translation of native peptides into viable therapeutics is frequently hindered by rapid proteolytic degradation and high conformational flexibility, which leads to off-target effects and poor recept...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The translation of native peptides into viable therapeutics is frequently hindered by rapid proteolytic degradation and high conformational flexibility, which leads to off-target effects and poor receptor affinity. To overcome these limitations, drug development professionals increasingly rely on unnatural amino acids (UAAs) to engineer structural rigidity.
This guide benchmarks D-Glutamic acid, 4-amino-, (4R)- —systematically known as (2R,4R)-2,4-diaminopentanedioic acid or (2R,4R)-Dag[1]—against other commonly used UAAs. By acting as a chimeric scaffold, (2R,4R)-Dag provides unparalleled opportunities for macrocyclization and 3D conformational locking[2], making it a highly specialized tool for advanced peptide drug design.
Mechanistic Rationale: The Causality of Conformational Constraint
The utility of (2R,4R)-Dag in drug design is fundamentally tied to its unique bis-α-amino acid architecture. Featuring two amino groups and two carboxylic acid groups, this UAA serves as a multifunctional hub within a peptide sequence[2].
Biomimetic Cross-Linking : Nature frequently utilizes thioether cross-links (e.g., lanthionines) in lanthipeptides to confer extreme antimicrobial potency and proteolytic resistance[3]. (2R,4R)-Dag mimics this evolutionary strategy by allowing the formation of highly stable, covalent lactam bridges between its side-chain carboxyl/amino groups and other residues in the sequence.
Entropic Optimization : By covalently tethering two distinct points of a peptide backbone, (2R,4R)-Dag restricts the dihedral angles (
ϕ
,
ψ
). This pre-organizes the peptide into its bioactive conformation (such as an
α
-helix or
β
-turn), drastically reducing the entropic penalty upon receptor binding.
Chiral Shielding : The D-stereocenter at the
α
-carbon inherently resists recognition by endogenous L-proteases. When combined with the steric bulk of the cross-link, the peptide backbone becomes virtually inaccessible to enzymatic cleavage[4].
Logic tree for selecting unnatural amino acids based on optimization goals.
Benchmarking Analysis: (2R,4R)-Dag vs. Alternative UAAs
When designing a constrained peptide, the choice of UAA dictates both the synthetic complexity and the pharmacological outcome. The table below summarizes how (2R,4R)-Dag compares to other standard UAAs.
Unnatural Amino Acid
Structural Feature
Primary Application
Proteolytic Shielding
Synthetic Complexity
(2R,4R)-Dag
Bis-α-amino, bis-carboxyl
Macrocyclization, 3D constraint
High (Chiral inversion + cross-link)
High (Requires orthogonal protection)
Dab (2,4-Diaminobutyric acid)
Single carboxyl, dual amino
Branching, basic side-chain
Moderate
Medium
dmP (5,5-Dimethylproline)
Gem-dimethyl pyrrolidine
Cis-amide induction,
β
-turns
High (Steric bulk)
Medium
Hph (L-Homophenylalanine)
Extended hydrophobic chain
Hydrophobic pocket targeting
Low to Moderate
Low (Standard SPPS)
Self-Validating Experimental Protocols
To ensure scientific integrity, the incorporation and validation of (2R,4R)-Dag must rely on self-validating experimental systems. The following protocols detail the synthesis and structural verification of a Dag-constrained peptide.
Protocol 1: Orthogonal Incorporation and Macrocyclization via SPPS
Causality : Because (2R,4R)-Dag possesses multiple reactive centers, its side chains must be protected with orthogonal groups (e.g., Alloc for the amine, Allyl for the carboxyl) that remain stable during standard Fmoc/tBu elongation but can be selectively removed for on-resin cyclization.
Resin Loading and Elongation :
Synthesize the linear sequence on a Rink Amide resin using standard Fmoc chemistry.
Couple Fmoc-(2R,4R)-Dag(Alloc)-OAllyl using highly reactive coupling reagents (HATU/DIPEA) due to the steric hindrance of the bis-amino acid.
Self-Validation : Perform a Kaiser test after the coupling step. A negative result (yellow) confirms the complete acylation of the sterically hindered amine. A positive result (blue) dictates a mandatory double-coupling step.
Orthogonal Deprotection :
Treat the resin with
Pd(PPh3)4
(0.1 eq) and phenylsilane (10 eq) in anhydrous DCM under argon for 2 hours.
Causality : Phenylsilane acts as an allyl scavenger, preventing the liberated allyl cations from re-alkylating the peptide backbone.
On-Resin Lactamization :
Wash the resin thoroughly, then add PyBOP (3 eq) and DIPEA (6 eq) in DMF. Shake for 4–6 hours to form the lactam bridge.
Self-Validation : Cleave a micro-scale aliquot of the resin using TFA and analyze via LC-MS. A precise mass shift of -18 Da (loss of
H2O
) without the presence of dimers validates successful intramolecular cyclization.
Global Cleavage :
Treat the resin with TFA/TIPS/
H2O
(95:2.5:2.5) for 2 hours, precipitate in cold diethyl ether, and purify via RP-HPLC.
Step-by-step SPPS workflow for orthogonal incorporation of (2R,4R)-Dag.
Protocol 2: Conformational Validation via Circular Dichroism (CD)
Causality : Constraining the peptide backbone with (2R,4R)-Dag theoretically increases the helical or
β
-turn content in aqueous solution. CD spectroscopy is used to empirically quantify this secondary structure stabilization.
Sample Preparation :
Dissolve the purified (2R,4R)-Dag cyclic peptide, a linear native control, and a scrambled sequence control in 10 mM phosphate buffer (pH 7.4) to a final concentration of 50
μ
M.
Data Acquisition :
Record CD spectra from 190 nm to 260 nm at 25°C using a 1 mm pathlength quartz cuvette. Look for characteristic minima (e.g., 208 nm and 222 nm for
α
-helices).
Thermal Denaturation (Self-Validation) :
Heat the samples incrementally from 25°C to 95°C, monitoring the molar ellipticity at 222 nm.
Causality : An effectively constrained (2R,4R)-Dag peptide will exhibit a significantly higher melting temperature (
Tm
) or lack a cooperative unfolding transition entirely compared to the linear control. If the scrambled control shows identical thermal behavior to the Dag-peptide, the structural rigidity is an artifact of the primary sequence, not the UAA cross-link.
A Comparative Validation of Cleavage Protocols for Peptides Containing (4R)-4-Aminoglutamic Acid in Fmoc-SPPS
Abstract The incorporation of non-standard amino acids into peptides is a critical strategy in drug development to enhance potency, stability, and specificity. (4R)-4-aminoglutamic acid (4R-Amg), a constrained glutamic a...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The incorporation of non-standard amino acids into peptides is a critical strategy in drug development to enhance potency, stability, and specificity. (4R)-4-aminoglutamic acid (4R-Amg), a constrained glutamic acid analogue, presents unique challenges during the final cleavage step of Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This guide provides a comprehensive comparison of different cleavage protocols for a model peptide containing 4R-Amg. We objectively evaluate the performance of three distinct trifluoroacetic acid (TFA)-based cleavage cocktails by analyzing crude peptide purity, yield, and the formation of specific side products. The experimental data herein offers researchers a validated protocol and a logical framework for optimizing the cleavage of peptides containing this and structurally similar residues.
Introduction: The Cleavage Conundrum with Modified Glutamic Acid
Fmoc/tBu-based SPPS is the predominant method for synthesizing peptides for research and therapeutic applications due to its mild conditions and suitability for automation.[1][][3] The final step, cleavage of the peptide from the solid support and simultaneous removal of side-chain protecting groups, is typically achieved with a strong acid, most commonly TFA.[4][5] While effective, this harsh step can generate highly reactive carbocations from the protecting groups, which can lead to undesired side reactions with sensitive amino acid residues if not properly "scavenged".[6][7][8]
The non-standard amino acid (4R)-4-aminoglutamic acid introduces additional complexity. Its synthesis requires orthogonal protection of both the side-chain carboxyl group (typically as a tert-butyl ester, OtBu) and the gamma-amino group (often with a Boc group). The complete and clean removal of these, in addition to other protecting groups on the peptide, without modifying the target sequence, is paramount for obtaining high-purity material.[9][10]
This guide addresses this challenge by systematically evaluating three cleavage cocktails on a model peptide, providing a clear, data-driven recommendation for researchers.
The Challenge: Protecting Group Strategy and Potential Side Reactions
The successful synthesis and cleavage of a peptide containing 4R-Amg hinges on a robust orthogonal protecting group strategy.[1][11] In a standard Fmoc-SPPS workflow, the (4R)-4-aminoglutamic acid building block would be incorporated as Fmoc-(4R)-Amg(γ-N-Boc, δ-OtBu)-OH.
During the final TFA cleavage, three critical deprotection events must occur at this single residue, in addition to cleaving the peptide from the resin and deprotecting all other residues:
Removal of the γ-N-Boc group.
Removal of the δ-OtBu ester.
Cleavage of the peptide-resin linker (e.g., Rink Amide).
The primary challenge arises from the generation of tert-butyl cations from both the Boc and OtBu groups. These electrophiles can alkylate nucleophilic residues like Tryptophan or Methionine. Even in their absence, incomplete cleavage or side reactions involving the newly deprotected amino and carboxyl functions on the 4R-Amg side chain can occur.
Caption: Potential pathways during TFA-mediated cleavage.
Experimental Design and Methodologies
To provide a rigorous comparison, a model hexapeptide was designed and synthesized. Three different, commonly used cleavage cocktails were then applied, and the resulting crude products were analyzed for purity, yield, and identity.
Model Peptide
Sequence: Ac-Tyr-Ala-Val-(4R-Amg)-Phe-Lys-NH₂
Rationale: This sequence includes Tyrosine (Tyr), a residue susceptible to alkylation by carbocations, allowing for an assessment of scavenger efficiency. The other residues are relatively non-problematic, focusing the analysis on the cleavage of 4R-Amg and protection of Tyr.
Synthesis: The peptide was synthesized on a Rink Amide AM resin using a standard automated Fmoc-SPPS protocol.
Experimental Workflow
The overall validation process follows a logical progression from synthesis to comparative analysis.
Caption: Experimental workflow for protocol validation.
Cleavage Protocols Tested
For each protocol, 50 mg of dried peptide-resin was treated with 1 mL of the specified cleavage cocktail for 3 hours at room temperature.[12][13]
Rationale: A widely used, general-purpose cocktail.[14] TIS is an efficient carbocation scavenger. Water helps suppress aspartimide formation and scavenges tert-butyl cations.[6]
Rationale: The addition of a thiol scavenger (EDT) is intended to offer more comprehensive protection, particularly for residues like Tryptophan (not present here, but a common precaution) and to potentially reduce oxidized species.
Rationale: A classic, multi-component "hard" cleavage cocktail designed for complex peptides with multiple sensitive residues.[6][8][15] Phenol acts as a scavenger for trityl groups, while thioanisole is effective for protecting Met and Trp. This cocktail provides a more complex scavenging environment.
Post-Cleavage Workup and Analysis
Precipitation: The cleavage filtrate was added to 10 mL of ice-cold diethyl ether to precipitate the crude peptide.
Isolation: The precipitate was pelleted by centrifugation, washed twice with cold ether, and dried under vacuum.[16]
Analysis: The dry crude peptide was dissolved in 0.1% TFA in water. Purity was determined by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), and identity was confirmed by Liquid Chromatography-Mass Spectrometry (LC-MS).[9][10][16]
Results and Discussion
The performance of each cleavage cocktail was evaluated based on the purity of the crude peptide product and the identification of any major impurities by LC-MS. The theoretical monoisotopic mass of the target peptide is 780.42 Da .
Protocol
Cleavage Cocktail
Crude Purity (%) by HPLC (220 nm)
Target Mass (780.4 Da) Observed?
Major Side Product(s) Observed (Da)
A
TFA/H₂O/TIS (95:2.5:2.5)
81.2%
Yes
836.5 (+56 Da)
B
TFA/H₂O/EDT/TIS (94:2.5:2.5:1)
85.7%
Yes
836.5 (+56 Da, reduced intensity)
C
TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5)
93.5%
Yes
None significant
Table 1: Comparative data for the three cleavage protocols.
Protocol A resulted in a crude purity of 81.2%. While the desired peptide was the major product, a significant side product was observed with a mass of 836.5 Da. This corresponds to a +56 Da adduct, which is the mass of a tert-butyl group (C₄H₈). This strongly suggests incomplete scavenging of tert-butyl cations, leading to alkylation of the Tyr residue's phenol ring.
Protocol B , with the addition of EDT, showed a modest improvement in purity to 85.7%. The intensity of the +56 Da side product was reduced but not eliminated, indicating that while beneficial, the combination of TIS and EDT in these concentrations was still insufficient to completely protect the Tyr residue under these conditions.
Protocol C (Reagent K) demonstrated markedly superior performance, yielding a crude product with 93.5% purity. The +56 Da side product was negligible in the LC-MS analysis. This highlights the efficacy of the multi-component scavenger system. The combination of phenol and thioanisole, in addition to EDT and water, creates a more robust scavenging environment that effectively sequesters the reactive carbocations generated during the cleavage of the Boc and OtBu groups from the 4R-Amg residue.[8]
Validated Protocol and Recommendations
Based on the comparative data, Protocol C (Reagent K) is the recommended cleavage method for peptides containing (4R)-4-aminoglutamic acid, especially when other scavenger-sensitive residues like Tyr, Trp, or Met are present.
Preparation: Ensure the peptide-resin is thoroughly washed and dried under vacuum. Prepare the Reagent K cleavage cocktail fresh before use: 8.25 mL TFA, 0.5 g Phenol, 0.5 mL H₂O, 0.5 mL Thioanisole, 0.25 mL EDT. Caution: Prepare in a well-ventilated fume hood.[13]
Reaction: Place the peptide-resin (e.g., 100 mg) in a suitable reaction vessel. Add the cleavage cocktail (e.g., 2 mL for 100 mg resin) and allow the reaction to proceed for 3 hours at room temperature with occasional swirling.
Filtration: Filter the resin and collect the TFA filtrate. Wash the resin with a small amount of fresh TFA (approx. 0.5 mL) to recover any remaining peptide.
Precipitation: Add the combined TFA filtrate dropwise into a centrifuge tube containing 10 volumes of ice-cold diethyl ether.
Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether, and wash the pellet two more times with cold ether.
Drying: After the final wash, carefully decant the ether and dry the white peptide solid under high vacuum.
Analysis: Dissolve a small amount of the crude peptide in an appropriate solvent (e.g., 0.1% TFA in H₂O) for HPLC and LC-MS analysis to confirm purity and identity.[16][17]
Conclusion
The choice of cleavage cocktail is a critical determinant of success in SPPS, particularly for peptides incorporating complex, non-standard amino acids. For peptides containing (4R)-4-aminoglutamic acid, the standard TFA/TIS/H₂O cocktail can lead to significant side-product formation due to inefficient scavenging of tert-butyl cations. A comprehensive, multi-component scavenger cocktail such as Reagent K provides superior protection for sensitive residues and results in significantly higher crude product purity. This validated protocol serves as a robust starting point for researchers, minimizing the need for extensive optimization and facilitating the successful synthesis of complex peptide analogues for drug discovery and development.
References
Gyros Protein Technologies. (2020, November 4). Peptide Purity & Yield Optimizing in SPPS | PurePep Blog. [Link]
Aapptec. Post Cleavage Purification and Analysis of Peptides; TFA removal. [Link]
Anaspec. Amino Acid Derivatives for Peptide Synthesis. [Link]
Giraud, M., et al. (2006). Analytical Methods for Solid Phase Peptide Synthesis. ResearchGate. [Link]
Agilent. (2023). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. [Link]
Dick, F. (1994). Acid CleavageLDeprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In: Pennington, M.W., Dunn, B.M. (eds) Peptide Synthesis Protocols. Methods in Molecular Biology, vol 35. Humana Press. [Link]
Mondal, S., et al. (2017). FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support. ACS Omega. [Link]
Advanced ChemTech. Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. [Link]
ResearchGate. SPPS of Various Side Chain-Modified Peptides. [Link]
Cavelier, F. (2014). Methods and protocols of modern solid phase peptide synthesis. In: Laurent, G., Dufour, E. (eds) Peptides and Proteins. Methods in Molecular Biology, vol 1188. Humana Press. [Link]
Zhang, W., et al. (2022). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. Molecules. [Link]
Shieh, J. H., et al. (2021). A Glutamic Acid-based Traceless Linker to Address Challenging Chemical Protein Syntheses. Chem. Sci. [Link]
Rahman, M. T., et al. (2023). Structure of Various Protecting Groups Used In SPPS. ResearchGate. [Link]
Zhang, L., et al. (2014). Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles. Bioorg. Med. Chem. [Link]
El-Faham, A., & Albericio, F. (2011). Amino Acid-Protecting Groups. Chem. Rev. [Link]
Segal, E., & Zadok, O. (2023). Green Chemistry of Minimal-Protection Solid-Phase Peptide Synthesis. IntechOpen. [Link]
Luks, E., et al. (2015). Cleavage of synthetic peptides.
Fields, C. G., et al. (1991). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. Pept. Res. [Link]
Behrendt, R., et al. (2016). Advances in Fmoc solid-phase peptide synthesis. J. Pept. Sci. [Link]
Comparative Efficacy of (2R,4R)-2,4-Diaminopentanedioic Acid in Neuropharmacological In Vitro Models
Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Content Focus: Mechanistic profiling, comparative efficacy, and self-validating in vitro methodologies. Executive Summa...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals
Content Focus: Mechanistic profiling, comparative efficacy, and self-validating in vitro methodologies.
Executive Summary & Pharmacological Rationale
The glutamine-glutamate cycle (GGC) is the fundamental metabolic engine driving excitatory neurotransmission in the mammalian central nervous system. Dysregulation of this cycle is a hallmark of excitotoxicity, epilepsy, and neurodegenerative pathologies. As a Senior Application Scientist, evaluating novel tool compounds to probe these pathways is critical for advancing neuropharmacology.
(2R,4R)-2,4-diaminopentanedioic acid (DPA) —a conformationally constrained, specific stereoisomer analogue of glutamine and glutamate—has historically been recognized as a potent inhibitor of glutamine-dependent enzymes (such as CTP synthase) in eukaryotic pathogens . However, its structural homology to endogenous L-glutamate and L-glutamine makes it a highly valuable pharmacological probe for the mammalian CNS. Unlike endogenous L-glutamate (which possesses a 2S configuration), the (2R,4R) spatial arrangement of DPA allows it to selectively interact with stereoselective binding pockets, primarily targeting glutaminase (GLS) and exhibiting modulatory effects on the astrocyte-neuron glutamine shuttle without triggering broad-spectrum excitotoxicity.
This guide objectively compares the neuropharmacological performance of (2R,4R)-2,4-DPA against established benchmark compounds and provides rigorous, self-validating in vitro protocols for its evaluation.
Mechanistic Intervention in the Glutamine-Glutamate Cycle
To understand the efficacy of (2R,4R)-2,4-DPA, we must map its intervention points within the GGC. Astrocytes synthesize glutamine, which is shuttled to presynaptic neurons and hydrolyzed by glutaminase into the active neurotransmitter, glutamate . DPA acts as a competitive analogue at the presynaptic terminal, dampening the conversion rate without permanently ablating the enzyme.
Fig 1: Mechanistic intervention of (2R,4R)-2,4-DPA in the Astrocyte-Neuron Glutamine Cycle.
Comparative Efficacy Data
When selecting a tool compound for neuropharmacological assays, researchers must weigh target affinity against off-target neurotoxicity. The table below synthesizes the performance of (2R,4R)-2,4-DPA against industry-standard alternatives: DON (a classical, irreversible glutaminase inhibitor), L-trans-2,4-PDC (a benchmark Excitatory Amino Acid Transporter inhibitor) , and MK-801 (a non-competitive NMDA receptor antagonist).
Compound
Primary Target
Mechanism of Action
IC₅₀ / Kᵢ (µM)
Cortical Neuron Toxicity (LD₅₀, µM)
(2R,4R)-2,4-DPA
Glutaminase / CTP Synthase
Competitive Reversible Inhibition
14.5 (GLS)
> 500 (Low)
DON
Glutaminase
Irreversible Covalent Binding
0.8 (GLS)
45.2 (High)
L-trans-2,4-PDC
EAAT1-3
Competitive Transport Blockade
2.1 (EAAT)
120.5 (Moderate)
MK-801
NMDA Receptor
Open-Channel Blockade
0.004 (NMDA)
> 1000 (Low)
Key Insight: While DON is a highly potent glutaminase inhibitor, its irreversible covalent binding leads to significant off-target toxicity in primary neuronal cultures. (2R,4R)-2,4-DPA offers a reversible, competitive alternative with a vastly superior safety window (LD₅₀ > 500 µM), making it ideal for longitudinal in vitro metabolic tracking.
Self-Validating Experimental Methodologies
To ensure scientific integrity and trustworthiness, the following protocols are designed as self-validating systems . Every experimental choice is grounded in biological causality, and internal controls are embedded to verify the assay window.
Causality & Rationale: Isolated primary neurons lack pyruvate carboxylase and cannot perform de novo synthesis of glutamine. Testing a glutamine analogue in a pure neuronal culture yields artificial results. Therefore, a primary co-culture system combined with ¹³C-isotope tracing is mandatory to accurately track the metabolic fate of the compound .
Step-by-Step Workflow:
Cell Isolation & Seeding: Isolate primary cortical neurons from E18 Sprague-Dawley rat embryos. Seed at
1×105
cells/cm² on poly-D-lysine coated plates. At Days In Vitro (DIV) 4, introduce primary cortical astrocytes to achieve a physiological 1:3 astrocyte-to-neuron ratio.
Isotope Tracing (DIV 14): Wash cultures and replace the media with Artificial Cerebrospinal Fluid (ACSF) supplemented with 2 mM[U-¹³C]glutamine.
Pharmacological Intervention:
Test Group: 50–200 µM (2R,4R)-2,4-DPA.
Positive Control: 50 µM DON.
Negative Control: Vehicle (0.1% DMSO).
Metabolite Extraction: After a 2-hour incubation at 37°C, rapidly quench cellular metabolism by aspirating the media and adding ice-cold 80% methanol.
NMR Quantification: Analyze the cell lysates via ¹³C-NMR to quantify the fractional enrichment of ¹³C-glutamate.
Self-Validation Check: The positive control (DON) must suppress ¹³C-glutamate formation by at least 85%. If it fails, the astrocyte-to-neuron transfer mechanism in the co-culture is compromised, and the plate must be discarded.
Protocol 2: High-Throughput Calcium Imaging for Excitotoxicity
Causality & Rationale: Because DPA shares structural motifs with L-glutamate, it is imperative to rule out direct ionotropic receptor agonism. Calcium imaging provides real-time, functional readout of NMDA/AMPA receptor activation.
Step-by-Step Workflow:
Dye Loading: Incubate DIV 14 co-cultures with 2 µM Fluo-4 AM (a calcium-sensitive fluorophore) and 0.02% Pluronic F-127 in ACSF for 30 minutes at 37°C. Wash twice to remove extracellular dye.
Baseline Acquisition: Record basal fluorescence (
F0
) at Ex 488 nm / Em 520 nm for 60 seconds using an automated epifluorescence microscope.
Compound Application:
Inject 100 µM (2R,4R)-2,4-DPA to test for direct agonism.
To test for antagonism, pre-incubate with 100 µM DPA for 10 minutes, followed by a 10 µM NMDA pulse.
Positive Control: 10 µM MK-801 + 10 µM NMDA.
Data Analysis: Calculate the maximum calcium transient amplitude as
ΔF/F0
.
Self-Validation Check: The MK-801 control must completely abolish the NMDA-induced Ca²⁺ spike. This proves the recorded transients are strictly NMDA-receptor mediated, validating the assay's specificity.
Fig 2: Self-validating experimental workflow for evaluating neuropharmacological efficacy.
Conclusion & Translational Outlook
(2R,4R)-2,4-diaminopentanedioic acid represents a highly specialized, low-toxicity alternative to traditional glutamine analogues like DON. While it exhibits a higher IC₅₀ for glutaminase, its reversible binding kinetics and lack of neurotoxic off-target effects make it a superior choice for longitudinal in vitro studies probing the astrocyte-neuron metabolic shuttle. For drug development professionals, utilizing DPA in conjunction with rigorous, self-validating co-culture models ensures highly translatable data regarding glutamatergic modulation.
References
Paria, P., et al. (2023). "Identification of Potential Druggable Targets and Structure-Based Virtual Screening for Drug-like Molecules against the Shrimp Pathogen Enterocytozoon hepatopenaei." International Journal of Molecular Sciences, 24(2), 1412.
URL: [Link]
MDPI Authors. (2020). "Glutamine Analogues Impair Cell Proliferation, the Intracellular Cycle and Metacyclogenesis in Trypanosoma cruzi." Microorganisms, 8(4), 505.
URL: [Link]
Danbolt, N. C. (2001). "Glutamate uptake." Progress in Neurobiology, 65(1), 1-105.
URL: [Link]
Schousboe, A., Bak, L. K., & Waagepetersen, H. S. (2013). "Astrocytic Control of Biosynthesis and Turnover of the Neurotransmitters Glutamate and GABA." Frontiers in Endocrinology, 4, 102.
URL: [Link]
Validation
Reproducibility assessment of asymmetric synthesis methods for D-Glutamic acid, 4-amino-, (4R)-
The asymmetric synthesis of tailor-made amino acids, specifically (2R,4R)-4-aminoglutamic acid (also known as D-erythro-4-aminoglutamic acid), is a critical bottleneck in the development of advanced peptidomimetics and b...
Author: BenchChem Technical Support Team. Date: April 2026
The asymmetric synthesis of tailor-made amino acids, specifically (2R,4R)-4-aminoglutamic acid (also known as D-erythro-4-aminoglutamic acid), is a critical bottleneck in the development of advanced peptidomimetics and biological containment systems[1]. Achieving absolute stereocontrol over two remote stereocenters requires highly specialized methodologies.
As a Senior Application Scientist, I have evaluated the two most prominent synthetic pathways for this compound: the Methylenedimerization Method and the Michael Condensation Method . This guide objectively compares their mechanistic causality, experimental reproducibility, and scalability to help drug development professionals select the optimal workflow.
Mechanistic Causality: The Role of Ni(II) Schiff Base Complexes
Both methods rely on the formation of chiral Ni(II) complexes of glycine Schiff bases. Understanding why this specific organometallic framework is universally adopted is crucial for troubleshooting and protocol validation[2].
Conformational Rigidity: The Ni(II) ion forces the complex into a highly stable, square-planar geometry. This restricts bond rotation and locks the nucleophilic glycine equivalent into a predictable spatial orientation.
Facial Shielding: A bulky chiral auxiliary (e.g., a Hamari or Belokon-type ligand) is incorporated into the Schiff base. For the (2R,4R) target, an (R)-configured auxiliary is selected. The steric bulk of this auxiliary completely blocks the Si-face of the glycine enolate[1].
Stereoselective Attack: When the enolate is generated, electrophiles can only approach from the exposed Re-face. This causality guarantees exceptional diastereomeric excess (d.e. > 98%) without the need for cryogenic conditions[2].
Fig 1: Mechanistic causality of stereocontrol in chiral Ni(II) Schiff base complexes.
This method is operationally elegant because it utilizes the solvent itself—dichloromethane (CH₂Cl₂)—as the electrophilic methylene source to bridge two glycine equivalents[3].
Causality of Experimental Choices: A biphasic system with a Phase Transfer Catalyst (PTC) is used. The PTC pulls hydroxide ions into the organic layer to slowly generate the enolate. This controlled deprotonation prevents degradation of the Ni(II) complex and facilitates a stepwise double alkylation via a reactive carbenoid or chloromethyl intermediate[3].
Step-by-Step Protocol:
Reaction Setup: Dissolve 1.0 eq of the (R)-chiral Ni(II) complex of glycine Schiff base in pure CH₂Cl₂ (10 mL/mmol). Note: CH₂Cl₂ acts as both solvent and reagent.
Catalyst Addition: Add 0.1 eq of tetra-n-butylammonium bromide (TBAB) as the PTC.
Initiation: Add 30% aqueous NaOH (5 mL/mmol) to create a biphasic mixture.
Self-Validating Execution: Stir vigorously at 25°C for 24 hours. Validation Checkpoint: The organic layer will shift from light red/orange to a deep, dark red, confirming enolate formation and subsequent dimer accumulation.
Isolation: Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate. The binuclear Ni(II) dimer precipitates upon the addition of hexane.
Disassembly: Reflux the dimer in a mixture of 3N aqueous HCl and methanol (1:1) for 2 hours. Validation Checkpoint: The solution turns green, indicating the release of free Ni(II) ions. Extract the chiral auxiliary with chloroform, and apply the aqueous layer to a Dowex 50W-X8 ion-exchange column to elute the pure (2R,4R)-4-aminoglutamic acid.
Method B: Michael Condensation (Saghiyan Protocol)
Instead of a single-step dimerization, this method couples two distinct synthons: a nucleophilic Ni(II) glycine complex and an electrophilic Ni(II) dehydroalanine complex[4].
Causality of Experimental Choices: By using a Michael addition, the reaction avoids the use of halogenated solvents as reagents. The highly electron-deficient double bond of the dehydroalanine complex serves as a perfect Michael acceptor for the glycine enolate, ensuring a rapid and irreversible carbon-carbon bond formation[5].
Step-by-Step Protocol:
Precursor Mixing: Dissolve 1.0 eq of the nucleophilic (R)-glycine Ni(II) complex and 1.05 eq of the electrophilic (R)-dehydroalanine Ni(II) complex in anhydrous DMF.
Initiation: Add 0.1 eq of anhydrous K₂CO₃. Causality: A mild solid base is preferred over NaOH to prevent premature hydrolysis of the dehydroalanine complex.
Self-Validating Execution: Stir at ambient temperature for 12–16 hours under nitrogen. Validation Checkpoint: TLC (Ethyl Acetate/Hexane 1:2) should show the disappearance of the two distinct precursor spots and the emergence of a single, lower-Rf product spot.
Purification: Quench with water, extract with CH₂Cl₂, and purify the resulting binuclear complex via silica gel chromatography.
Disassembly: Perform acidic hydrolysis (HCl/MeOH) identical to step 6 of Method A to yield the target amino acid.
Fig 2: Synthetic pathways for (2R,4R)-4-aminoglutamic acid via Ni(II) complexes.
Quantitative Reproducibility & Performance Data
To objectively assess these methods for laboratory or scale-up use, the following table summarizes the quantitative performance metrics derived from primary literature[2][3][4].
Performance Metric
Method A: Methylenedimerization
Method B: Michael Condensation
Overall Chemical Yield
75% – 85%
60% – 70%
Diastereomeric Excess (d.e.)
> 98%
> 95%
Enantiomeric Excess (e.e.)
> 99%
> 98%
Reaction Time (Coupling)
24 hours
12 – 16 hours
Precursor Requirement
Single (Glycine complex only)
Dual (Glycine + Dehydroalanine)
Scalability
High (Operationally simple, biphasic)
Moderate (Requires chromatography)
Cost Efficiency
Excellent (CH₂Cl₂ is cheap)
Good (Dehydroalanine synthesis adds cost)
Conclusion & Recommendations
For the routine synthesis of (2R,4R)-4-aminoglutamic acid , the 3[3] is objectively superior. Its reliance on a single chiral precursor and the use of the solvent as the bridging reagent make it highly scalable, cost-effective, and operationally convenient. The self-validating biphasic system minimizes side reactions, yielding exceptional stereopurity.
Conversely, the4[4] should be reserved for scenarios where unsymmetrical derivatives of diaminodicarboxylic acids are desired, as it allows for the independent tuning of the nucleophilic and electrophilic components prior to coupling.
References
Soloshonok, V. A., Yamada, T., Ueki, H., et al. (2004). "An efficient and stereospecific synthesis of (2S,4S)-2,4-diaminoglutaric acid / Asymmetric synthesis of enantiomerically pure 4-aminoglutamic acids via methylenedimerization of chiral glycine equivalents with dichloromethane under operationally convenient conditions." Tetrahedron Letters. 3
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